Emapunil
説明
This compound has been used in trials studying the basic science and diagnostic of Baseline, Blocking Receptor Binding, and Neurodegenerative Disorders.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMBIEOUVBHEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177220 | |
| Record name | Emapunil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226954-04-7 | |
| Record name | N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226954-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emapunil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emapunil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emapunil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMAPUNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emapunil's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emapunil (also known as XBD173 or AC-5216) is a selective, high-affinity ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein that is significantly upregulated in activated glial cells during neuroinflammation. This document provides a comprehensive technical overview of this compound's mechanism of action in mitigating neuroinflammatory processes. This compound's primary mode of action involves the stimulation of neurosteroidogenesis, leading to a cascade of anti-inflammatory and neuroprotective effects. This guide details the molecular interactions, cellular consequences, and downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key processes.
Core Mechanism of Action: TSPO Ligand and Neurosteroidogenesis
This compound exerts its anti-neuroinflammatory effects primarily through its interaction with the translocator protein (TSPO), which is predominantly located on the outer mitochondrial membrane of glial cells, including microglia and astrocytes.[1] Under neuroinflammatory conditions, the expression of TSPO is markedly increased in these cells, making it an attractive therapeutic target.[1]
This compound is a synthetic, orally bioavailable phenylpurine compound that binds to TSPO with high affinity.[2] This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[3] The subsequent increase in neurosteroids, particularly allopregnanolone, is central to this compound's therapeutic effects.[4][5] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors and has been shown to possess anti-inflammatory and neuroprotective properties.[5]
Quantitative Data: Binding Affinity of this compound
| Ligand | Target | Species | Preparation | Parameter | Value | Reference |
| This compound (XBD173) | TSPO | Rat | Whole Brain | Ki | 0.297 nM | [6][7] |
| This compound (XBD173) | TSPO | Rat | Glioma Cells | IC50 | 3.04 nM | [6][7] |
| This compound (XBD173) | TSPO | Human | Glioma Cells | IC50 | 2.73 nM | [6][7] |
Cellular Mechanisms: Modulation of Glial Cell Phenotype
This compound's interaction with TSPO and subsequent neurosteroid production leads to a significant modulation of microglial activation. In the context of neuroinflammation, microglia can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) and the anti-inflammatory/pro-resolving (M2) states.
This compound promotes a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype.[7] This is characterized by a decrease in the production of pro-inflammatory mediators and an increase in the release of anti-inflammatory cytokines and factors that promote tissue repair.
Quantitative Data: In Vivo Effects of this compound on Pro-inflammatory Cytokines
In a proteolipid-protein (PLP)-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, treatment with this compound (10mg/kg) led to a significant decrease in the serum levels of several pro-inflammatory cytokines.[4][8]
| Cytokine | Treatment Group | Fold Change vs. EAE Control | p-value | Reference |
| Interleukin-17A (IL-17A) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |
| Interleukin-6 (IL-6) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound (10mg/kg) | Decreased | <0.05 | [4][8] |
Downstream Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways. A significant aspect of this is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that TSPO ligands, including this compound, can inhibit the activation of the NLRP3 inflammasome.[6][9] This inhibition is thought to be mediated, at least in part, by a reduction in reactive oxygen species (ROS) production.[6] By suppressing NLRP3 inflammasome activation, this compound effectively dampens a critical amplification loop in the neuroinflammatory cascade. Specifically, this compound has been shown to inhibit inflammasome-mediated caspase-1 activation.[9]
References
- 1. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. The translocator protein ligand XBD173 improves clinical symptoms and neuropathological markers in the SJL/J mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Emapunil in Neurosteroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil, also known as XBD173 and AC-5216, is a novel, non-benzodiazepine anxiolytic agent that has garnered significant interest for its unique mechanism of action centered on the modulation of neurosteroidogenesis. Unlike traditional anxiolytics that directly target neurotransmitter receptors, this compound acts as a potent and selective ligand for the 18 kDa translocator protein (TSPO), a key regulator of neurosteroid synthesis. This technical guide provides an in-depth overview of the role of this compound in neurosteroidogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: this compound and the Translocator Protein (TSPO)
The primary molecular target of this compound is the translocator protein (TSPO), an integral protein of the outer mitochondrial membrane. TSPO plays a critical role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of all steroid hormones, including neurosteroids in the brain.
By binding to TSPO, this compound facilitates this cholesterol transport, thereby stimulating the production of pregnenolone, the precursor to all other neurosteroids. In the brain, pregnenolone is further metabolized to a variety of neuroactive steroids, most notably allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABA-A receptor function, allopregnanolone produces anxiolytic, anticonvulsant, and sedative effects.
Quantitative Data: Binding Affinity and Potency of this compound
The affinity of this compound for TSPO has been characterized in various preclinical models. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.
| Species/Cell Line | Parameter | Value (nM) | Reference |
| Rat whole brain | Ki | 0.297 | |
| Rat glioma cells | IC50 | 3.04 | |
| Human glioma cells | IC50 | 2.73 |
Signaling Pathway of this compound-Mediated Neurosteroidogenesis
The following diagram illustrates the signaling cascade initiated by this compound, leading to the potentiation of GABAergic neurotransmission.
Caption: this compound's mechanism of action in neurosteroidogenesis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound and neurosteroidogenesis.
TSPO Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the translocator protein.
Workflow Diagram:
Caption: Workflow for a TSPO radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Whole brains from rodents or cultured cells (e.g., C6 glioma, HEK293 expressing human TSPO) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled TSPO ligand (e.g., [3H]PK 11195) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK 11195).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Quantification of Neurosteroids by ELISA
This protocol is used to measure the levels of neurosteroids, such as allopregnanolone, in biological samples following treatment with this compound.
Workflow Diagram:
Caption: Workflow for neurosteroid quantification by ELISA.
Detailed Methodology:
-
Sample Preparation: Brain tissue is homogenized, or plasma/cell culture supernatant is collected.
-
Steroid Extraction: Neurosteroids are extracted from the aqueous sample using an organic solvent (e.g., diethyl ether or solid-phase extraction). The organic phase is then evaporated to dryness and the residue is reconstituted in assay buffer.
-
ELISA Procedure:
-
A microtiter plate is coated with an antibody specific for the neurosteroid of interest (e.g., anti-allopregnanolone).
-
The extracted samples and a series of known standards are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated neurosteroid.
-
The plate is incubated to allow for competitive binding between the neurosteroid in the sample/standard and the enzyme-conjugated neurosteroid for the antibody binding sites.
-
The plate is washed to remove unbound components.
-
A substrate for the enzyme is added, and the resulting color development is proportional to the amount of enzyme-conjugated neurosteroid bound to the antibody. The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the neurosteroid in the samples is then determined by interpolating their absorbance values on the standard curve.
Preclinical and Clinical Evidence
Preclinical studies in rodent models of anxiety have demonstrated that this compound exhibits potent anxiolytic-like effects at doses that do not cause sedation or motor impairment, side effects commonly associated with benzodiazepines. These anxiolytic effects are blocked by the TSPO antagonist PK 11195, confirming the role of TSPO in mediating the drug's action.
A clinical trial (NCT00108836) was initiated to evaluate the efficacy and safety of this compound in patients with generalized anxiety disorder. While detailed results with neurosteroid measurements are not publicly available, the progression of this compound to clinical trials underscores the therapeutic potential of targeting neurosteroidogenesis for the treatment of anxiety disorders.
Conclusion
This compound represents a promising therapeutic agent that leverages the endogenous neurosteroidogenic pathway to achieve its anxiolytic effects. By selectively targeting TSPO, this compound stimulates the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors. This indirect mechanism of action offers the potential for a favorable side effect profile compared to direct GABA-A receptor agonists. The quantitative data on its high binding affinity and the established experimental protocols for its study provide a solid foundation for further research and development in the field of neurosteroid-based therapeutics. Future investigations should focus on elucidating the precise dose-dependent effects of this compound on brain allopregnanolone levels and further exploring its therapeutic efficacy in a range of neurological and psychiatric disorders.
Emapunil (AC-5216): A Selective TSPO Ligand for Neurological and Psychiatric Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emapunil (AC-5216), also known as XBD173, is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a promising therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualization of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology and related disciplines.
Introduction
The Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an outer mitochondrial membrane protein highly expressed in steroid-synthesizing tissues and activated glial cells in the central nervous system. Its upregulation in response to neuroinflammation has made it a key biomarker and therapeutic target for neurodegenerative diseases and psychiatric conditions. This compound (AC-5216) is a novel, non-benzodiazepine TSPO ligand that has demonstrated significant anxiolytic and neuroprotective effects in preclinical studies without the adverse effects associated with benzodiazepines.
Mechanism of Action
This compound exerts its effects primarily through the modulation of neurosteroidogenesis and by influencing microglial activity. Upon binding to TSPO on the outer mitochondrial membrane, this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor. The enhancement of GABAergic neurotransmission is believed to be a primary contributor to this compound's anxiolytic properties.[1]
Furthermore, this compound has been shown to modulate microglial activation, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype.[2] This immunomodulatory effect is crucial for its neuroprotective potential in conditions characterized by neuroinflammation.
Quantitative Data
The following tables summarize the key quantitative data for this compound (AC-5216) from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound (AC-5216)
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Rat | Whole Brain | 0.297 nM | [3] |
| IC50 | Human | Glial Cells | 2.73 nM | [3] |
| IC50 | Rat | Glial Cells | 3.04 nM | [3] |
Table 2: Pharmacokinetic Properties of this compound (XBD173)
| Parameter | Species | Route of Administration | Value | Reference |
| Brain Occupancy | Human | Oral (90 mg) | ~80% in high-affinity binders | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of TSPO ligands like this compound.
Radioligand Binding Assay for TSPO
This protocol is used to determine the binding affinity (Ki) of a test compound for TSPO.
Materials:
-
[³H]-PK11195 (radioligand)
-
Test compound (e.g., this compound)
-
Membrane preparation from TSPO-expressing cells or brain tissue
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled PK11195 (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-PK11195 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled PK11195 (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Animal Models for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][5]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., this compound) or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
This test is based on the innate aversion of rodents to brightly illuminated areas.[6][7]
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the lit compartment.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between the compartments.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
This is a conflict-based model where a thirsty animal is punished for drinking.[8]
Apparatus:
-
An operant chamber with a drinking spout connected to a shock generator.
Procedure:
-
Water-deprive the animals for a specific period (e.g., 24-48 hours).
-
Administer the test compound or vehicle.
-
Place the animal in the chamber and allow it to drink from the spout.
-
After a set number of licks, deliver a mild electric shock through the spout.
-
Record the number of shocks received over a fixed period.
-
Anxiolytic agents are expected to increase the number of punished licks.
Immunohistochemistry for Microglial Activation
This technique is used to visualize and quantify the activation state of microglia in brain tissue.
Materials:
-
Brain tissue sections (fixed and sliced)
-
Primary antibodies against microglial markers (e.g., Iba1 for general microglia, CD68 for activated microglia)
-
Secondary antibodies conjugated to a fluorescent tag or an enzyme
-
Blocking solution
-
Mounting medium
Procedure:
-
Perfuse the animal and fix the brain tissue.
-
Cryoprotect and section the brain tissue.
-
Permeabilize the tissue sections and block non-specific antibody binding.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
Mount the sections on slides with mounting medium.
-
Visualize the staining using a fluorescence or light microscope and quantify the number and morphology of stained cells.
Visualizations
Signaling Pathway of this compound (AC-5216)
Caption: Signaling pathway of this compound (AC-5216) leading to anxiolytic effects.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating a TSPO ligand like this compound.
Conclusion
This compound (AC-5216) represents a significant advancement in the development of selective TSPO ligands. Its dual mechanism of action, involving the potentiation of neurosteroidogenesis and the modulation of microglial activity, underscores its therapeutic potential for a variety of CNS disorders. The data and protocols presented in this guide are intended to facilitate further research into this compound and other TSPO ligands, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- 1. Microglia markers | Abcam [abcam.com]
- 2. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 8. Vogel conflict test - Wikipedia [en.wikipedia.org]
Emapunil's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emapunil (AC-5216, XBD173) is a non-benzodiazepine anxiolytic compound that exhibits high-affinity binding to the 18 kDa translocator protein (TSPO), an integral component of the outer mitochondrial membrane.[1] This interaction positions this compound as a modulator of mitochondrial function, a role with significant therapeutic implications for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of this compound's effects on core mitochondrial processes, including cellular respiration, ATP synthesis, and the regulation of key signaling pathways. Quantitative data from pertinent studies are summarized, detailed experimental methodologies are provided, and crucial molecular pathways are visualized to offer a comprehensive resource for the scientific community.
Introduction to this compound and the Translocator Protein (TSPO)
This compound is a novel ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1] TSPO is ubiquitously expressed, with notable concentrations in steroid-producing tissues, the brain, and immune cells.[2] Its primary subcellular localization is the outer mitochondrial membrane, where it is strategically positioned to influence a variety of mitochondrial activities.[2]
Historically, TSPO has been implicated in the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[3][4] Furthermore, its close proximity to the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) has suggested a role in the regulation of the mitochondrial permeability transition pore (mPTP), a key mediator of apoptosis.[5] However, the precise functions of TSPO are a subject of ongoing research and debate.[3] this compound, as a specific TSPO ligand, serves as a valuable pharmacological tool to probe these functions and exerts its own distinct effects on mitochondrial bioenergetics.
Quantitative Analysis of this compound's Effects on Mitochondrial Function
The interaction of this compound with TSPO translates into measurable changes in mitochondrial respiratory function and energy production. The following tables summarize key quantitative data from a study investigating the effects of XBD173 (this compound) on mitochondrial bioenergetics.
| Parameter | Treatment | Cell Type | Change | Significance | Reference |
| Binding Affinity (Ki) | This compound | Rat whole brain MBRs | 0.297 nM | High Affinity | [1] |
| Binding Affinity (IC50) | This compound | Rat glioma cells | 3.04 nM | High Affinity | [1] |
| Binding Affinity (IC50) | This compound | Human glioma cells | 2.73 nM | High Affinity | [1] |
Table 1: Binding Affinity of this compound for the Translocator Protein (TSPO)
| Parameter | Treatment | Cell Type | Result | Significance | Reference |
| Basal Respiration | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |
| Maximal Respiration | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |
| ATP Production | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |
| Respiratory Control Ratio | XBD173 | Control (Co) cells | Increased | p < 0.05 | [2] |
| Basal Respiration | XBD173 | APP cells | No significant change | - | [2] |
| Maximal Respiration | XBD173 | APP cells | No significant change | - | [2] |
| ATP Production | XBD173 | APP cells | No significant change | - | [2] |
| Respiratory Control Ratio | XBD173 | APP cells | No significant change | - | [2] |
Table 2: Effects of XBD173 (this compound) on Mitochondrial Respiration and ATP Production in Control and Amyloid Precursor Protein (APP) Overexpressing Cells
Key Signaling Pathways Modulated by this compound
This compound's engagement with TSPO initiates a cascade of events that influence critical mitochondrial signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: this compound's role in the neurosteroid synthesis pathway.
Caption: Postulated role of this compound in modulating the mPTP.
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound's mitochondrial effects, detailed protocols for key experimental assays are provided below.
Mitochondrial Respiration Analysis (Seahorse XF Mito Stress Test)
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial respiration in live cells treated with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (AC-5216/XBD173)
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[6]
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with substrates and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the changes in respiratory parameters in this compound-treated cells compared to controls.
Cellular ATP Level Measurement (Luciferase-Based Assay)
This protocol describes the quantification of intracellular ATP levels as an indicator of cellular energy status following this compound treatment.
Materials:
-
Luciferase-based ATP assay kit
-
Luminometer
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Cultured cells
-
This compound
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate and treat with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis and ATP Release: Add the ATP-releasing reagent from the kit to each well. This reagent lyses the cells and releases intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.
-
Data Analysis: Calculate the intracellular ATP concentration for each treatment condition and compare the results from this compound-treated cells to the vehicle-treated controls.
Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
This protocol details the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in response to this compound.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Fluorescence microscope or flow cytometer
-
Cultured cells
-
This compound
-
FCCP or CCCP (as a positive control for depolarization)
Procedure:
-
Cell Treatment: Culture cells and treat with this compound or vehicle control. Include a positive control group treated with an uncoupler like FCCP to induce mitochondrial depolarization.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) in a CO2 incubator at 37°C for 15-30 minutes, protected from light.[7]
-
Washing: Gently wash the cells with an appropriate buffer to remove excess dye.
-
Fluorescence Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the populations of cells with high red fluorescence (healthy mitochondria) and high green fluorescence (depolarized mitochondria).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to controls would indicate mitochondrial depolarization.[8]
Conclusion
This compound exerts a clear influence on mitochondrial function, primarily through its interaction with the outer mitochondrial membrane protein TSPO. The available quantitative data demonstrates its capacity to enhance mitochondrial respiration and ATP production under certain cellular conditions. The primary signaling pathways affected include neurosteroidogenesis, a process with significant implications for neuronal function and mental health, and the modulation of the mitochondrial permeability transition pore, a critical regulator of cell survival. The detailed experimental protocols provided herein offer a standardized framework for further investigation into the nuanced effects of this compound on mitochondrial bioenergetics. A thorough understanding of these mechanisms is paramount for the continued development of this compound and other TSPO ligands as potential therapeutic agents for a spectrum of mitochondrial-related pathologies. Further research is warranted to fully elucidate the context-dependent effects of this compound on mitochondrial function in various cell types and disease models.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. scribd.com [scribd.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 2.4. Seahorse Bioanalyzer Mitochondrial Stress Test [bio-protocol.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pharmacological Profile of Emapunil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emapunil (AC-5216, XBD173) is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways are presented to support further research and development.
Introduction
This compound is a non-benzodiazepine anxiolytic agent that exerts its effects through a novel mechanism of action centered on the modulation of neurosteroidogenesis.[1][2] It is a selective agonist for the translocator protein (TSPO), a mitochondrial protein implicated in cholesterol transport and the synthesis of neuroactive steroids such as allopregnanolone.[1][2] Unlike traditional anxiolytics that directly target GABA-A receptors, this compound offers the potential for anxiolysis without the common side effects of sedation and withdrawal symptoms.[2] This guide will explore the core pharmacological characteristics of this compound, providing a technical foundation for researchers in the field.
Mechanism of Action
The primary molecular target of this compound is the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1] As a selective agonist, this compound binds to TSPO and facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane.[1] This is the rate-limiting step in the synthesis of neurosteroids.[1] By enhancing cholesterol transport, this compound stimulates the production of pregnenolone, which is subsequently converted to other neuroactive steroids, including allopregnanolone.[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, and its increased synthesis is believed to mediate the anxiolytic effects of this compound.[1]
Beyond its role in neurosteroidogenesis, this compound has been shown to modulate the unfolded protein response (UPR) pathway, specifically the IRE1α/XBP1 pathway, and to shift microglia from a pro-inflammatory to an anti-inflammatory phenotype.[1][4] These actions may contribute to its observed neuroprotective and anti-inflammatory properties.[1]
Signaling Pathway
The binding of this compound to TSPO initiates a cascade of events leading to the modulation of neuronal activity. The following diagram illustrates this signaling pathway.
Caption: this compound binds to TSPO, enhancing cholesterol transport into the mitochondria and stimulating neurosteroid synthesis, ultimately leading to anxiolytic effects via GABA-A receptor modulation.
Quantitative Pharmacological Data
The binding affinity of this compound for TSPO has been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound for TSPO
| Species | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Rat | Whole Brain | [3H]PK11195 | Ki | 0.297 | [4][5] |
| Rat | Glioma Cells | [3H]PK11195 | IC50 | 3.04 | [4][5] |
| Human | Glioma Cells | [3H]PK11195 | IC50 | 2.73 | [4][5] |
| Human | Brain Tissue (High-Affinity Binders) | [11C]PBR28 | Ki | 2.4 ± 0.67 | [1] |
| Human | Brain Tissue (Mixed-Affinity Binders) | [11C]PBR28 | Ki | 10.5 ± 0.99 | [1] |
| Human | Brain Tissue (Low-Affinity Binders) | [11C]PBR28 | Ki | 30.3 ± 8.7 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor/Transporter/Ion Channel | Concentration Tested (µM) | Binding Observed | Reference |
| Central Benzodiazepine Receptors | - | Negligible affinity | [1] |
| 90 different receptors, transporters, and ion channels | 1 | No noticeable binding | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
Radioligand Binding Assay for TSPO
This protocol describes a competitive binding assay to determine the affinity of this compound for TSPO using [3H]PK11195 as the radioligand.
Materials:
-
Membrane Preparation: Membranes from rat brain tissue or cultured cells (e.g., U87MG human glioma cells) expressing TSPO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]PK11195 (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: Unlabeled PK11195 (10 µM).
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PK11195 (for non-specific binding) or serially diluted this compound.
-
50 µL of [3H]PK11195 (final concentration ~1-2 nM).
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound to TSPO using a competitive radioligand binding assay.
Neurosteroid Quantification by ELISA
This protocol outlines the use of a competitive ELISA to measure the concentration of allopregnanolone in cell culture supernatant following treatment with this compound.
Materials:
-
Cell Line: Steroidogenic cell line (e.g., C6 glioma cells).
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Allopregnanolone ELISA Kit: Commercially available kit containing allopregnanolone standards, antibody-coated plate, HRP-conjugated allopregnanolone, substrate, and stop solution.
-
Plate Reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure (following manufacturer's instructions):
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add HRP-conjugated allopregnanolone to each well.
-
Incubate the plate, allowing for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of allopregnanolone in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of allopregnanolone in the samples.
Concluding Remarks
This compound represents a promising pharmacological agent with a distinct mechanism of action centered on the modulation of neurosteroidogenesis via the translocator protein. Its high affinity and selectivity for TSPO, coupled with its demonstrated efficacy in preclinical models of anxiety, highlight its therapeutic potential. The detailed pharmacological data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic applications of this compound and other TSPO ligands. Further research is warranted to fully elucidate the downstream signaling pathways and to translate the preclinical findings into clinical benefits.
References
Emapunil (XBD173): A Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil, also known as XBD173 and AC-5216, is a non-benzodiazepine anxiolytic compound that has demonstrated significant therapeutic potential in preclinical and early clinical studies. It acts as a selective agonist for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. By targeting TSPO, this compound stimulates the synthesis of endogenous neurosteroids, offering a novel mechanism for the treatment of anxiety and other stress-related disorders without the sedative and dependence-inducing side effects associated with traditional benzodiazepines.[1][2] This technical guide provides a comprehensive overview of this compound's core pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of neurosteroidogenesis through its high-affinity binding to TSPO.[3] TSPO is a key component of a mitochondrial protein complex that facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroids and neurosteroids.[3][4][5]
Upon binding to TSPO, this compound enhances the transport of cholesterol into the mitochondria. This increased substrate availability leads to the elevated production of pregnenolone, the precursor to all other neurosteroids, through the action of the enzyme P450scc.[3] Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD).[3] Subsequently, progesterone is metabolized by 5α-reductase and 3α-hydroxysteroid oxidoreductase to produce allopregnanolone.[3] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby exerting anxiolytic effects.[3]
Beyond its primary role in neurosteroidogenesis, this compound has also been shown to modulate other cellular pathways, including the Unfolded Protein Response (UPR) and the NRF2-antioxidant response pathway, suggesting broader neuroprotective and anti-inflammatory properties.
Data Presentation
Binding Affinity and Potency
| Compound | Target | Species | Assay | IC50 (nM) | Ki (nM) |
| This compound (AC-5216) | TSPO (MBR) | Rat | Whole Brain Homogenate | - | 0.297 |
| This compound (AC-5216) | TSPO (MBR) | Rat | Glioma Cells | 3.04 | - |
| This compound (AC-5216) | TSPO (MBR) | Human | Glioma Cells | 2.73 | - |
Data compiled from multiple sources.
In Vivo Efficacy in Preclinical Models
| Model | Species | Dosing Route | Effective Dose Range | Observed Effect |
| Vogel-Type Conflict Test | Rat | Oral (p.o.) | 0.1 - 3 mg/kg | Increased punished licking (anxiolytic effect)[4] |
| Light/Dark Box Test | Mouse | Oral (p.o.) | 0.003 - 0.01 mg/kg | Increased time spent in the light compartment[4] |
| Social Interaction Test | Mouse | Oral (p.o.) | 0.01 - 0.3 mg/kg | Increased social interaction time[4] |
| Forced Swim Test | Rat | Oral (p.o.) | 3 - 30 mg/kg | Reduced immobility time (antidepressant-like effect)[4] |
| PTSD Model (TDS) | Rat | Intragastric (i.g.) | 0.3 - 1 mg/kg | Suppression of enhanced anxiety and contextual fear[4] |
Data compiled from multiple sources.[4]
Pharmacokinetic Parameters
| Species | Dosing Route | Dose | Cmax | Tmax | T1/2 | Bioavailability (%) |
| Human | Oral | 90 mg | 114 ng/mL | 2.5 h | - | - |
| Rat | - | - | - | - | - | - |
| Mouse | - | - | - | - | - | - |
Experimental Protocols
Vogel-Type Conflict Test in Rats
-
Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.
-
Apparatus: A test chamber with a grid floor and a drinking spout. The spout is connected to a circuit that delivers a mild electric shock.
-
Procedure:
-
Rats are placed individually in the test chamber.
-
After 20 licks from the drinking spout, a mild electric shock is delivered.
-
The number of shocks received during a 5-minute session is recorded.
-
-
Drug Administration: this compound is suspended in a 0.5% tragacanth gum aqueous solution and administered orally (p.o.) one hour before the test session.
-
Endpoint: An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect.
Light/Dark Box Test in Mice
-
Animals: Male ddY mice.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Mice are placed individually in the dark compartment at the start of the test.
-
The animal is allowed to freely explore the apparatus for 10 minutes.
-
The time spent in the light compartment and the number of transitions between compartments are recorded.
-
-
Drug Administration: this compound is suspended in a 0.5% tragacanth gum aqueous solution and administered orally (p.o.) one hour before the test.
-
Endpoint: An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Measurement of Allopregnanolone Levels by ELISA
-
Sample Collection: Brain tissue (e.g., prefrontal cortex, hippocampus) and serum are collected from animals following this compound or vehicle administration.
-
Sample Preparation: Brain tissue is homogenized, and both tissue homogenates and serum samples are processed to extract steroids.
-
ELISA Protocol:
-
A competitive ELISA kit for allopregnanolone is used.
-
Samples and standards are added to wells coated with an allopregnanolone antibody.
-
An enzyme-conjugated allopregnanolone is added, which competes with the allopregnanolone in the sample for binding to the antibody.
-
After incubation and washing, a substrate is added, and the color development is measured using a microplate reader.
-
-
Quantification: The concentration of allopregnanolone in the samples is determined by comparing their absorbance to a standard curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action via TSPO-mediated neurosteroidogenesis.
Caption: Putative modulation of UPR and NRF2 pathways by this compound.
Caption: General experimental workflow for preclinical evaluation of anxiolytics like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
Emapunil's High-Affinity Binding to the 18 kDa Translocator Protein (TSPO): A Technical Overview
Introduction
Emapunil, also known as AC-5216 or XBD-173, is a selective, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2][3][4] TSPO is a highly conserved transmembrane protein predominantly located on the outer mitochondrial membrane, where it is a key component in various cellular processes.[5][6][7][8] This technical guide provides an in-depth analysis of the binding affinity of this compound to TSPO, details the experimental methodologies used for its quantification, and explores the functional consequences of this interaction, which are of significant interest in the fields of neuroscience and drug development.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for TSPO across different species and cell types, as demonstrated by its low nanomolar and sub-nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values underscore the potency and specificity of this compound as a TSPO ligand.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.297 nM | Rat (Whole Brain) | [1][2][8] |
| IC50 | 2.73 nM | Human (Glioma Cells) | [1] |
| IC50 | 3.04 nM | Rat (Glioma Cells) | [1] |
Experimental Protocols
The determination of this compound's binding affinity for TSPO is primarily achieved through competitive radioligand binding assays. These experiments are fundamental to quantifying the interaction between a ligand and its target protein.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (TSPO).
1. Preparation of TSPO Source:
-
Tissue Homogenates: Brain tissue (e.g., rat whole brain) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare mitochondrial fractions, which are rich in TSPO.
-
Cell Cultures: Cultured cells expressing TSPO, such as human or rat glioma cell lines, are harvested and membranes are prepared.
2. Assay Components:
-
Radioligand: A well-characterized, high-affinity radiolabeled TSPO ligand, most commonly [3H]PK11195, is used. PK11195 is a known TSPO antagonist.[1]
-
Unlabeled Ligand (Competitor): this compound, at varying concentrations.
-
TSPO Preparation: Mitochondrial or cell membrane preparations.
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
3. Incubation:
-
The TSPO preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound are incubated together.
-
The mixture is allowed to reach binding equilibrium.
4. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
6. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor (this compound) concentration.
-
This generates a sigmoidal competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.
Signaling Pathways and Mechanism of Action
This compound acts as a TSPO agonist.[3][8] Its high-affinity binding to TSPO on the outer mitochondrial membrane initiates a cascade of downstream events, primarily centered on the promotion of neurosteroid synthesis and the modulation of neuroinflammation.
1. Neurosteroidogenesis:
-
TSPO's primary recognized function is mediating the transport of cholesterol from the outer to the inner mitochondrial membrane.[2][7][9][10] This is the rate-limiting step in the synthesis of steroids.
-
Upon binding this compound, TSPO's cholesterol transport function is enhanced.
-
Inside the mitochondrion, cholesterol is converted by the enzyme CYP11A1 into pregnenolone, the precursor for all other neurosteroids, including allopregnanolone.
-
Neurosteroids like allopregnanolone are potent positive allosteric modulators of the GABAA receptor, enhancing GABAergic neurotransmission.[2] This mechanism is believed to underlie the anxiolytic and anti-panic effects of this compound, which occur without the sedation or withdrawal symptoms associated with benzodiazepines.[1][3]
2. Anti-Inflammatory and Neuroprotective Effects:
-
TSPO expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation or brain injury, making it a valuable biomarker for these conditions.[5]
-
This compound has been shown to exert neuroprotective and anti-inflammatory effects. It modulates the IRE1α/XBP1 unfolded protein response pathway and promotes a shift in microglia from a pro-inflammatory to an anti-inflammatory phenotype.[2]
-
By binding to TSPO, this compound can also suppress the generation of reactive oxygen species (ROS).[10]
Conclusion
The high-affinity and selective binding of this compound to the TSPO protein, as quantified by rigorous experimental protocols, is the cornerstone of its pharmacological profile. This interaction directly leads to the potentiation of neurosteroidogenesis and the modulation of glial cell activity, resulting in significant anxiolytic and neuroprotective effects. The detailed understanding of this compound's binding characteristics and its subsequent signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for anxiety disorders and other neurological conditions marked by neuroinflammation.
References
- 1. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 9. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 10. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Emapunil (XBD173): A Technical Guide to its Impact on Allopregnanolone Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emapunil, also known as XBD173 or AC-5216, is a selective, high-affinity ligand for the 18 kDa Translocator Protein (TSPO). By targeting TSPO, primarily located on the outer mitochondrial membrane, this compound facilitates the crucial rate-limiting step in neurosteroidogenesis: the transport of cholesterol into the mitochondria. This action directly stimulates the synthesis of pregnenolone, the metabolic precursor to the neurosteroid allopregnanolone. The subsequent elevation of allopregnanolone levels in the brain enables potent positive allosteric modulation of GABA-A receptors, underpinning the anxiolytic, antidepressant, and neuroprotective effects observed in preclinical and clinical studies. This document provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies related to this compound's impact on allopregnanolone synthesis.
Mechanism of Action: TSPO-Mediated Neurosteroidogenesis
This compound exerts its pharmacological effects by binding to the Translocator Protein (TSPO). TSPO is a key component of a mitochondrial protein complex responsible for translocating cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane.[1][2] Once at the inner membrane, the enzyme Cytochrome P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone.[3] This conversion is the foundational and rate-limiting step for the synthesis of all other neurosteroids.[4]
By acting as a TSPO agonist, this compound enhances the efficiency of this cholesterol transport, leading to a direct increase in pregnenolone production.[5][6] Pregnenolone is then metabolized in a multi-step enzymatic pathway within the brain to produce progesterone, which is subsequently converted to allopregnanolone. The resulting increase in brain allopregnanolone levels enhances GABAergic neurotransmission, producing therapeutic effects without the typical side effects associated with benzodiazepines, such as sedation or withdrawal symptoms.[7]
Signaling Pathway
The signaling cascade initiated by this compound is outlined below.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding this compound's binding affinity to TSPO and its efficacy in stimulating neurosteroid synthesis in various experimental models.
Table 1: Binding Affinity of this compound (XBD173) to Translocator Protein (TSPO)
| Preparation / Cell Line | Species | Ligand Used in Assay | Ki (nM) | IC50 (nM) | Citation |
| Whole Brain Membranes | Rat | [³H]PK11195 | 0.297 | - | [7][8] |
| C6 Glioma Cells | Rat | [³H]PK11195 | - | 3.04 | [8][9] |
| Human Glioma Cells | Human | - | - | 2.73 | [8] |
| BV-2 Microglia Cells | Mouse | [³H]PK11195 | 1.15 (± 0.21) | - | [9] |
Table 2: In Vitro Effects of this compound (XBD173) on Pregnenolone Synthesis
| Cell Line | Treatment Concentration | Duration | Effect on Pregnenolone | Citation |
| SH-SY5Y Neuroblastoma | 20 µM | 2 hours | +27% increase vs. control | [5] |
| Control (Co) Cells | Not Specified | Not Specified | Significantly increased | [4] |
Table 3: In Vivo Administration of this compound (XBD173) in Preclinical Models
| Animal Model | Dose Range | Route of Administration | Observed Outcome | Citation |
| Rat (Vogel conflict test) | 0.1 - 3 mg/kg | Oral (p.o.) | Anti-anxiety effects | [10] |
| Mouse (Light/dark box) | 0.003 - 0.01 mg/kg | Oral (p.o.) | Anti-anxiety effects | [10] |
| Rat (Forced swim test) | 3 - 30 mg/kg | Oral (p.o.) | Antidepressant-like effects | [10] |
| Guinea Pig (Prenatal stress) | 0.3 mg/kg/day | Oral (gavage) | Restored mature myelin levels | [11] |
| Human (Clinical trial) | 90 mg (single dose) | Oral | Max free plasma concentration ~1.0 nM | [12] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the effects of this compound.
Radioligand Binding Affinity Assays
These assays are performed to determine the binding affinity (Ki and IC50 values) of this compound for the TSPO.
-
Objective: To quantify the interaction between this compound and TSPO.
-
Materials:
-
Protocol:
-
Incubate the cell membrane preparation, containing TSPO, with a fixed concentration of the radioligand ([³H]PK11195).
-
In parallel, incubate the membrane preparation and radioligand with increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Pregnenolone Synthesis Assay
This protocol is used to measure the direct effect of this compound on the production of pregnenolone in cell culture.
-
Objective: To quantify the steroidogenic efficacy of this compound.
-
Cell Lines: C6 glioma cells, BV-2 microglia, or SH-SY5Y neuroblastoma cells are commonly used.[5][9]
-
Protocol:
-
Culture cells to a desired confluency in appropriate media.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 2-24 hours).[5][9]
-
Following incubation, collect the cell culture supernatant.
-
Quantify the concentration of pregnenolone in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]
-
Normalize pregnenolone levels to total protein content of the cell lysates from the corresponding wells.
-
Analyze data to determine the dose-dependent effect of this compound on pregnenolone synthesis.
-
Quantification of Allopregnanolone in Brain Tissue
This protocol describes the measurement of allopregnanolone levels in the brain of animal models following this compound administration.
-
Objective: To determine if this compound administration leads to an increase in allopregnanolone in the central nervous system.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography/Mass Spectrometry (GC-MS).[13][14]
-
Protocol:
-
Administer this compound (or vehicle) to animals according to the study design (e.g., oral gavage at a specific mg/kg dose).[10]
-
At a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, frontal cortex).
-
Homogenize the brain tissue in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate steroids from the brain homogenate.[13][14]
-
Derivatize the steroid extracts to enhance ionization efficiency and detection sensitivity for MS analysis.[13]
-
Inject the prepared sample into an LC-MS/MS or GC-MS system.
-
Separate allopregnanolone from other isomers and matrix components using a chromatography column (e.g., C18 column for LC).[13][15]
-
Detect and quantify allopregnanolone using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Calculate the concentration of allopregnanolone in the tissue (e.g., in ng/g of tissue) by comparing against a standard curve generated with known amounts of allopregnanolone and an internal standard.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study investigating this compound.
Conclusion
This compound (XBD173) is a potent and selective TSPO ligand that robustly stimulates the synthesis of allopregnanolone by enhancing the mitochondrial transport of cholesterol, the rate-limiting step in neurosteroidogenesis. Quantitative data from in vitro binding and steroidogenesis assays, corroborated by in vivo animal studies, confirm its mechanism of action and therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of TSPO ligands as a promising class of therapeutics for neurological and psychiatric disorders characterized by deficits in neurosteroid signaling.
References
- 1. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand [mdpi.com]
- 4. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long Residence Time at the Neurosteroidogenic 18 kDa Translocator Protein Characterizes the Anxiolytic Ligand XBD173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. gabarx.com [gabarx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neurosteroid-based intervention using Ganaxolone and this compound for improving stress-induced myelination deficits and neurobehavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Emapunil in Primary Cell Culture Assays
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Emapunil (also known as XBD173 or AC-5216) in primary cell culture assays. This compound is a selective high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a key protein in the outer mitochondrial membrane.[1][2][3] This document details its mechanism of action and provides step-by-step protocols for neuroprotection, anti-inflammatory, and steroidogenesis assays using primary cells.
Introduction to this compound
This compound is a non-benzodiazepine anxiolytic compound that exerts its effects by binding to the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[2] TSPO is ubiquitously expressed but is found at high levels in steroid-synthesizing tissues and is significantly upregulated in activated microglia and astrocytes at sites of neuroinflammation.[4][5] this compound's engagement with TSPO initiates several downstream effects, making it a valuable tool for studying neuroinflammation, neurodegeneration, and steroidogenesis.
Key Biological Activities:
-
Neuroprotection: this compound has demonstrated protective effects against neurodegeneration in various experimental models.[1]
-
Anti-inflammatory Effects: It modulates microglial activation, promoting a shift from a pro-inflammatory to an anti-inflammatory and reparative phenotype.[3][6]
-
Steroidogenesis: By facilitating cholesterol transport into the mitochondria, the rate-limiting step in steroid synthesis, this compound enhances the production of neuroactive steroids such as allopregnanolone.[1][7] This contributes to its anxiolytic and neuroprotective properties through the modulation of GABAergic neurotransmission.[1][2]
Mechanism of Action
This compound's primary molecular target is TSPO. The binding of this compound to TSPO on the outer mitochondrial membrane is believed to facilitate the translocation of cholesterol from the cytosol into the inner mitochondrial membrane. Here, cholesterol is converted by the enzyme CYP11A1 to pregnenolone, the precursor for all other steroid hormones, including neurosteroids like allopregnanolone.[7] Additionally, this compound has been shown to modulate the unfolded protein response (UPR) pathway, which is critical for cell survival under stress conditions.[1][3]
Caption: this compound binds to mitochondrial TSPO, enhancing cholesterol transport and neurosteroid synthesis.
Quantitative Data Summary
This compound exhibits high affinity for TSPO across multiple species. The following tables summarize key quantitative metrics for this compound and expected outcomes in primary cell assays.
Table 1: Binding Affinity of this compound (XBD173) to TSPO
| Species/Cell Type | Assay Type | Value | Reference |
|---|---|---|---|
| Rat (whole brain) | Ki | 0.297 nM | [1][3] |
| Rat (glioma cells) | IC50 | 3.04 nM | [1][8] |
| Human (glioma cells) | IC50 | 2.73 nM |[1][8] |
Table 2: Representative Data from this compound Primary Cell Assays
| Assay Type | Primary Cell Type | Treatment/Stimulus | This compound Conc. | Measured Outcome | Expected Result |
|---|---|---|---|---|---|
| Neuroprotection | Cortical Neurons | Rotenone (10 µM) | 5 µM | Cell Viability (%) | ↑ 45-55% increase vs. Rotenone alone |
| Anti-inflammation | Microglia | LPS (100 ng/mL) | 1 µM | TNF-α release (pg/mL) | ↓ 40-60% reduction vs. LPS alone |
| Anti-inflammation | Microglia | LPS (100 ng/mL) | 1 µM | IL-6 release (pg/mL) | ↓ 35-50% reduction vs. LPS alone |
| Steroidogenesis | Leydig Cells | Basal | 10 µM | Testosterone (ng/mL) | ↑ 1.5-2.5 fold increase vs. control |
Note: Data in Table 2 are representative examples based on published literature on TSPO ligands and are intended for illustrative purposes.[6][7][9]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for experimental consistency.
-
Reconstitution: this compound is typically supplied as a solid. Dissolve it in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[8]
-
Solubility: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[10]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 1-2 years).[10]
-
Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons
This protocol assesses the ability of this compound to protect primary neurons from a neurotoxic insult.
Caption: Workflow for assessing the neuroprotective effects of this compound on primary neurons.
Methodology:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.[11]
-
Plate the dissociated neurons onto culture plates or coverslips pre-coated with Poly-D-lysine.
-
Culture the neurons in a serum-free medium, such as Neurobasal Medium supplemented with B-27, for 7-10 days to allow for maturation.[11]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the culture medium from the DMSO stock.
-
Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify neuronal survival using assays such as the MTT assay, LDH release assay (measuring cytotoxicity), or live/dead cell staining with Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).
-
Apoptosis: Measure apoptosis by staining for activated Caspase-3 via immunocytochemistry or using a commercial caspase activity assay.
-
Morphology: Visualize neuronal morphology by staining for neuron-specific markers like MAP2 or β-III Tubulin.
-
Protocol 2: Anti-Inflammatory Assay in Primary Microglia
This protocol evaluates the effect of this compound on the inflammatory response of primary microglia.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on primary microglia.
Methodology:
-
Cell Culture:
-
Prepare mixed glial cultures from the cortices of postnatal day 1-3 (P1-P3) rat or mouse pups.
-
After 10-14 days in culture, isolate microglia by gentle shaking, which selectively detaches them from the underlying astrocyte layer.
-
Plate the purified microglia and allow them to adhere for 24 hours before treatment.
-
-
This compound Treatment:
-
Pre-treat the microglial cultures with this compound (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control for 1 hour.
-
-
Induction of Inflammation:
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce a pro-inflammatory response.[6]
-
Incubate for a specified period. For cytokine protein measurement, 6-24 hours is typical. For gene expression analysis, 4-6 hours is often sufficient.
-
-
Assessment of Anti-inflammatory Effect:
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).[13]
-
Gene Expression: Lyse the cells to extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2).
-
Nitric Oxide Production: Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.
-
Protocol 3: Steroidogenesis Assay in Primary Leydig Cells
This protocol is designed to measure the this compound-induced synthesis of steroids in primary Leydig cells.
Methodology:
-
Cell Culture:
-
Isolate Leydig cells from the testes of adult rats or mice by enzymatic digestion (e.g., with collagenase) followed by density gradient centrifugation (e.g., with Percoll).
-
Plate the purified Leydig cells and allow them to recover for 24-48 hours.
-
-
This compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) or vehicle control. Other TSPO ligands like FGIN-1-27 can be used as a positive control.[7]
-
For stimulated steroidogenesis, a sub-maximal concentration of luteinizing hormone (LH) or human chorionic gonadotropin (hCG) can be added.
-
Incubate the cells for 3-6 hours.
-
-
Assessment of Steroidogenesis:
-
Steroid Measurement: Collect the culture supernatant. Measure the concentration of testosterone, pregnenolone, or progesterone using specific ELISA kits or by Liquid Chromatography-Mass Spectrometry (LC-MS) for broader steroid profiling.[1][7]
-
Gene Expression: Analyze the expression of key steroidogenic genes, such as Steroidogenic Acute Regulatory Protein (Star) and Cytochrome P450 side-chain cleavage enzyme (Cyp11a1), using qPCR.
-
Conclusion
This compound is a potent and selective TSPO ligand that serves as an invaluable pharmacological tool for investigating mitochondrial function, neuroinflammation, and steroidogenesis in primary cell cultures. The protocols outlined in this document provide a robust framework for characterizing the neuroprotective, anti-inflammatory, and steroidogenic effects of this compound, enabling researchers to explore its therapeutic potential in a variety of disease models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Functional Identification of Neuroprotective Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory Cytokines Shape an Altered Immune Response During Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Emapunil Dosages for Mouse Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages of Emapunil (also known as AC-5216 and XBD-173) for use in common mouse models of anxiety. This document summarizes key quantitative data, outlines detailed experimental protocols for widely used behavioral assays, and includes visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. By enhancing neurosteroid synthesis, this compound potentiates GABAergic neurotransmission, leading to anxiolytic effects without the sedative and withdrawal symptoms associated with conventional benzodiazepines.[2][3] Preclinical studies in various animal models have demonstrated the anti-anxiety and antidepressant-like effects of this compound.[1][2][4]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound (AC-5216) in various mouse models of anxiety. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and experimental conditions.
| Behavioral Test | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Light/Dark Box Test | ddY | Oral (p.o.) | 0.003 - 0.01 | Significantly increased time spent in the light compartment, indicating an anxiolytic effect.[2][4] |
| Social Interaction Test | ddY | Oral (p.o.) | 0.01 - 0.3 | Significantly increased social interaction time under unfamiliar, brightly lit conditions. The maximal effect was observed at 0.1 mg/kg.[2][4] |
| Social Interaction Test (Tolerance/Withdrawal Study) | ddY | Oral (p.o.) | 0.1, 1, 10 (twice daily for 14 days) | Repeated administration did not induce tolerance to the anxiolytic effects, and no withdrawal symptoms were observed upon cessation.[3] |
| Elevated Plus Maze & Open Field Test (PTSD Model) | Kunming | Not specified in abstract | Daily administration | Ameliorated anxiety-like behaviors in a mouse model of PTSD.[1] |
| Alzheimer's Disease Model (Cognitive Assessment) | ArcAβ transgenic | Intraperitoneal (i.p.) | 1 | Chronic, but not acute, administration ameliorated spatial learning deficits.[5][6][7] |
Signaling Pathway
The primary mechanism of action for this compound's anxiolytic effects involves the potentiation of neurosteroid synthesis via the activation of TSPO.
Caption: this compound's mechanism of action.
Experimental Protocols
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Ensure the maze is clean and dry. The lighting should be consistent across all trials.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for an appropriate pre-treatment time based on the route of administration (e.g., 30-60 minutes for oral gavage).
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the video recording and tracking software. Allow the mouse to explore the maze for a 5-minute session.
-
Data Collection: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
-
Cleaning: After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the more anxiogenic central area.
Materials:
-
Open field arena (a square or circular enclosure).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes prior to testing.
-
Apparatus Setup: The open field arena should be clean and uniformly illuminated.
-
Drug Administration: Administer this compound or vehicle control according to the study design.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Recording: Start the video recording and tracking software immediately. A typical test duration is 5-10 minutes.
-
Data Collection: Key parameters for anxiety include the time spent in the center of the arena and the number of entries into the center zone. An increase in these measures suggests an anxiolytic effect. Total distance traveled and rearing frequency are measures of general locomotor and exploratory activity.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each mouse.
Caption: Experimental workflow for the Open Field Test.
Conclusion
This compound demonstrates significant anxiolytic potential in various mouse models of anxiety, with effective oral doses ranging from as low as 0.003 mg/kg in the light/dark box test to 0.3 mg/kg in the social interaction test. The provided protocols for the Elevated Plus Maze and Open Field Test offer standardized methods for evaluating the anxiolytic efficacy of this compound. Researchers should carefully consider the specific parameters of their study, including the mouse strain and the nature of the anxiety model, when determining the optimal dosage regimen. The unique mechanism of action of this compound, targeting TSPO to enhance endogenous neurosteroid production, positions it as a promising therapeutic candidate for anxiety disorders with a potentially more favorable side-effect profile than traditional anxiolytics.
References
- 1. Repeated administration of AC-5216, a ligand for the 18 kDa translocator protein, improves behavioral deficits in a mouse model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of tolerance to anxiolysis and withdrawal symptoms in mice repeatedly treated with AC-5216, a selective TSPO ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emapunil (AC-5216) Administration in Rodent Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil (AC-5216), also known as XBD173, is a novel ligand for the 18 kDa translocator protein (TSPO).[1][2][3] TSPO is located on the outer mitochondrial membrane and is implicated in various cellular processes, including neurosteroidogenesis, inflammation, and apoptosis.[2] Research suggests that this compound exerts neuroprotective effects, making it a promising therapeutic candidate for neurodegenerative disorders. These application notes provide a comprehensive overview of the administration of this compound in rodent models of neurodegeneration, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design. While much of the detailed research on neuroprotection has been conducted in mouse models, this document also incorporates data from rat studies to provide a broader preclinical perspective.
Data Presentation
The following tables summarize the quantitative data from key studies involving the administration of this compound (AC-5216) in various rodent models.
Table 1: this compound (AC-5216) Administration in a Mouse Model of Alzheimer's Disease
| Parameter | Details | Reference |
| Animal Model | Transgenic AD mice with arctic mutation (ArcAβ) | [2][4] |
| Drug Formulation | XBD173 (this compound) | [2][4] |
| Dosage | Chronic administration | [2][4] |
| Route of Administration | Not specified | |
| Key Findings | - Ameliorates spatial learning deficits- Reduces plaques and soluble Aβ levels in the cortex- Increases synthesis of neurosteroids- Rescues spine density- Reduces complement protein C1q deposits- Reduces astrocytic phagocytosis of functional synapses | [2][4] |
Table 2: this compound (AC-5216) Administration in a Mouse Model of Parkinson's Disease
| Parameter | Details | Reference |
| Animal Model | MPTP-induced mouse model of parkinsonism (female mice) | [1] |
| Drug Formulation | This compound (AC-5216, XBD-173) | [1] |
| Dosage | Not specified | |
| Route of Administration | Not specified | |
| Key Findings | - Ameliorates degeneration of dopaminergic neurons- Preserves striatal dopamine metabolism- Prevents motor dysfunction | [1] |
Table 3: this compound (AC-5216) Administration in Rat Models of Anxiety and Depression
| Parameter | Details | Reference |
| Animal Model | Vogel-type conflict test (rats); Forced swimming test (rats) | [5] |
| Drug Formulation | AC-5216 | [5] |
| Dosage | - Vogel-type conflict test: 0.1–3 mg/kg- Forced swimming test: 3–30 mg/kg | [5] |
| Route of Administration | Oral (p.o.) | [5] |
| Key Findings | - Increased the number of shocks received in the Vogel-type conflict test (anti-anxiety effect)- Reduced immobility time in the forced swimming test (antidepressant-like effect) | [5] |
Table 4: this compound (AC-5216) Administration in a Rat Model of Diabetes Mellitus with Depression
| Parameter | Details | Reference |
| Animal Model | High-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats | [3] |
| Drug Formulation | AC-5216 prepared as a suspension in 0.5% tragacanth gum solution | [3] |
| Dosage | 0.1, 0.3, and 1 mg/kg | [3] |
| Route of Administration | Oral gavage (i.g.) | [3] |
| Key Findings | - Elicited antidepressant-like effects in behavioral tests at 0.3 and 1 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. While specific neurodegeneration protocols are from mouse studies, they provide a strong foundation for adaptation to rat models.
Protocol 1: Chronic Administration of this compound in a Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic AD mice with the arctic mutation (ArcAβ).[2][4]
-
Objective: To assess the long-term neuroprotective and cognitive-enhancing effects of this compound.
-
Materials:
-
This compound (AC-5216/XBD173)
-
Vehicle solution (e.g., sterile saline with a solubilizing agent like DMSO and Tween 80, if necessary)
-
ArcAβ transgenic mice
-
Behavioral testing apparatus (e.g., Y-maze)
-
-
Procedure:
-
Animal Housing: House mice in a climate-controlled room (23 ± 0.5 °C) with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
Drug Preparation: Prepare this compound solution at the desired concentration in the appropriate vehicle.
-
Administration: Administer this compound or vehicle to the mice chronically. The exact frequency and duration will depend on the study design (e.g., daily for several weeks).
-
Behavioral Testing (Y-maze):
-
Neuropathological Analysis:
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaques and assess synaptic density (e.g., spine density).
-
Measure levels of soluble Aβ and neurosteroids in brain homogenates using appropriate techniques (e.g., ELISA, GC-MS/MS).[4]
-
-
Protocol 2: General Protocol for Oral Administration of this compound in Rats
This protocol is based on studies investigating the anxiolytic and antidepressant-like effects of this compound in rats and can be adapted for neurodegeneration models.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Objective: To deliver a precise oral dose of this compound for behavioral and neurochemical studies.
-
Materials:
-
This compound (AC-5216)
-
Vehicle: 0.5% tragacanth gum solution or similar suspension vehicle.[3]
-
Oral gavage needles (flexible or rigid, appropriate size for rats).
-
Syringes.
-
-
Procedure:
-
Animal Handling and Restraint: Acclimatize the rats to handling to minimize stress. Gently restrain the rat to prevent movement during gavage.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration. Ensure the volume for administration does not exceed recommended limits (typically 5-10 ml/kg for rats).[6]
-
Gavage Administration:
-
Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the rat to its home cage.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.
-
Experimental Readouts: Conduct behavioral tests or collect tissue for analysis at the appropriate time points post-administration, as dictated by the study's design. For instance, in antidepressant studies, behavioral tests were conducted 1 hour after administration.[3]
-
Visualizations
The following diagrams illustrate key concepts related to the action and application of this compound.
References
- 1. Translocator Protein Ligand Protects against Neurodegeneration in the MPTP Mouse Model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant-like activity of AC-5216, a ligand for 18KDa translocator protein (TSPO), in an animal model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of XBD173 ameliorates cognitive deficits and neuropathology via 18 kDa translocator protein (TSPO) in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Note: Vehicle Formulation for Intraperitoneal Injection of Emapunil
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and protocols for the formulation of Emapunil (also known as XBD-173 or AC-5216) for intraperitoneal (IP) administration in preclinical research settings. Due to this compound's poor aqueous solubility, appropriate vehicle selection is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-related side effects.
Introduction to this compound
This compound is a selective, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2][3] Located on the outer mitochondrial membrane, TSPO is involved in several cellular processes, including the regulation of steroidogenesis, inflammation, and apoptosis.[1][4] this compound's primary mechanism of action involves the stimulation of neurosteroid synthesis (such as allopregnanolone), which in turn modulates GABA-A receptor-mediated neurotransmission, producing anxiolytic effects without the sedation associated with benzodiazepines.[1][2][5] Its neuroprotective and anti-inflammatory properties make it a promising candidate for a range of neurodegenerative and neuroinflammatory conditions.[1][5]
A significant challenge in the preclinical evaluation of this compound is its hydrophobic nature, rendering it insoluble in aqueous solutions like saline or phosphate-buffered saline (PBS).[3] This necessitates the use of specialized vehicle formulations to achieve a stable and homogenous solution or suspension suitable for intraperitoneal injection.
Physicochemical Properties of this compound
A summary of this compound's key physicochemical properties is presented below. This data is essential for guiding formulation strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₃N₅O₂ | [1][2] |
| Molecular Weight | 401.46 g/mol (or 401.5 g/mol ) | [1][2][5][6] |
| CAS Number | 226954-04-7 | [1][5] |
| Appearance | Powder | [5] |
| Solubility | Water: InsolubleEthanol: InsolubleDMSO: Soluble (33.33 - 80 mg/mL) | [3][5][6] |
| Mechanism of Action | Selective TSPO Ligand (Agonist) | [1][2] |
| Binding Affinity (Ki) | 0.297 nM (rat whole brain) | [3][5] |
This compound Signaling Pathway
This compound exerts its primary effects by binding to TSPO on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol into the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[1][7] These neurosteroids then act as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission.
Caption: this compound/TSPO signaling pathway.
Vehicle Formulation Strategies for Intraperitoneal Injection
The primary goal is to create a formulation that is safe, well-tolerated, and provides consistent drug exposure. For hydrophobic compounds like this compound, common strategies involve using cosolvents, surfactants, or creating a suspension.[8][9]
Key Considerations:
-
Solubility: The vehicle must fully dissolve or uniformly suspend this compound at the desired concentration.
-
Toxicity & Irritation: The chosen excipients should be non-toxic and minimally irritating to the peritoneal cavity.[8][9] High concentrations of organic solvents like DMSO can cause local irritation.[8][10]
-
Stability: The final formulation should be physically and chemically stable, preventing drug precipitation before and after administration.[10]
-
Viscosity & pH: The formulation should have a viscosity suitable for injection through a standard needle and a pH that is close to physiological (typically 5-9) to avoid discomfort.[11]
Recommended Excipients:
| Excipient Type | Examples | Purpose & Considerations | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Powerful solvent for lipophilic drugs. Use at the lowest effective concentration (ideally ≤10%) to minimize toxicity and potential effects on drug pharmacokinetics. | [6][8][10] |
| Cosolvents | Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG) | Used to improve solubility and can be combined with other solvents. PEG400 may cause transient writhing upon IP injection. | [8][9][12] |
| Surfactants | Tween 80 (Polysorbate 80), Tween 20 | Non-ionic surfactants that improve wetting and solubility, helping to prevent precipitation upon injection into the aqueous environment of the peritoneal cavity. | [12][13] |
| Aqueous Component | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Isotonic solutions used as the final diluent to increase injection volume and improve physiological compatibility. | [8] |
| Suspending Agents | Carboxymethylcellulose (CMC-Na), Methylcellulose | Used to create homogenous suspensions for compounds that cannot be fully dissolved. Typically used for oral gavage but can be adapted for IP if necessary. | [6][12] |
| Oil-Based Vehicles | Corn Oil, Sesame Oil | Suitable for highly lipophilic drugs. Not suitable for intravenous administration. | [8][14] |
Proposed Formulations for this compound:
Below are three starting-point formulations. It is critical to test the solubility and stability of this compound in the chosen vehicle at the target concentration before in vivo use.
| Formulation ID | Composition | Type | Notes |
| VF-01 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Solution | A widely used general-purpose vehicle for poorly soluble compounds. Solvents should be added sequentially.[6] |
| VF-02 | 5% DMSO + 95% Corn Oil | Solution/Suspension | Suitable for highly lipophilic compounds. Requires vigorous mixing. Ensure final mixture is homogenous.[14] |
| VF-03 | 0.5% Methylcellulose + 0.2% Tween 80 in sterile water | Suspension | A common vehicle for creating stable suspensions. Requires proper homogenization. |
Experimental Protocols
Protocol 1: Preparation of Vehicle Formulation VF-01
This protocol describes the preparation of a 1 mg/mL this compound solution in the cosolvent-based vehicle VF-01. Adjust quantities as needed for the desired final concentration and volume.
Caption: Workflow for preparing this compound formulation VF-01.
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Primary Solubilization: Add the specified volume of DMSO. Vortex vigorously until the powder is completely dissolved. Gentle warming or sonication can aid dissolution but should be used cautiously to avoid degradation.[6]
-
Add Cosolvent: Add the PEG300 to the solution and vortex until the mixture is homogenous.
-
Add Surfactant: Add the Tween-80 and vortex thoroughly. The solution may become more viscous.
-
Add Aqueous Phase: Slowly add the saline to the mixture while vortexing to prevent precipitation of the drug.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates or precipitation.
-
Storage: Prepare fresh before each experiment to ensure stability.[15] If short-term storage is necessary, store at 2-8°C and protect from light, but re-confirm clarity before use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to a mouse.[16][17]
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needle
-
1 mL syringe
-
70% alcohol wipes
-
Prepared this compound formulation
Procedure:
-
Prepare the Dose: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restrain the Animal: Securely restrain the mouse in a supine position, tilting the head downwards at a slight angle. This allows the abdominal organs to shift away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum, urinary bladder, and other vital organs.[18]
-
Perform Injection: Insert the needle, with the bevel facing up, at a 30-40 degree angle into the peritoneal cavity.[18] A slight aspirate (pulling back on the plunger) can be performed to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administer Substance: Inject the solution smoothly and steadily.
-
Withdraw Needle: Remove the needle and return the mouse to its cage.
-
Monitor: Observe the animal for several minutes post-injection for any immediate adverse reactions.
Protocol 3: In Vivo Tolerability and Safety Assessment
Before proceeding with efficacy studies, it is crucial to assess the tolerability of the vehicle and the formulated drug.
Caption: General workflow for a pharmacokinetic study.
Methodology:
-
Animal Groups: Establish at least three groups of mice (n=3-5 per group):
-
Group 1: Naive (no injection)
-
Group 2: Vehicle only
-
Group 3: this compound in vehicle
-
-
Dosing: Administer the appropriate formulation (or nothing for the naive group) via IP injection daily for 3-5 days.
-
Monitoring: Record the following data daily for each animal:
-
Body weight[19]
-
Clinical signs of distress (e.g., lethargy, ruffled fur, writhing, signs of peritonitis)
-
Changes in food and water intake
-
-
Data Analysis: At the end of the study, compare the body weight changes and clinical scores between the groups. The vehicle and the formulated drug should not cause significant weight loss or signs of toxicity compared to the naive group.[19]
Example Data Table for Tolerability Study:
| Animal ID | Group | Day 0 Weight (g) | Day 1 Weight (g) | Day 2 Weight (g) | Day 3 Weight (g) | Clinical Score (0-3) | Notes |
| 101 | Vehicle | 22.5 | 22.6 | 22.8 | 23.0 | 0 | Normal |
| 201 | This compound | 22.3 | 22.1 | 22.4 | 22.6 | 0 | Normal |
Protocol 4: Pharmacokinetic (PK) Evaluation
A pilot PK study is recommended to determine how the vehicle affects the absorption and exposure of this compound.
Methodology:
-
Study Design: A typical design includes an intravenous (IV) group to determine absolute bioavailability and one or more IP groups for each test formulation.[20]
-
Dosing: Administer a single dose of this compound. Doses of 1-5 mg/kg have been used in previous studies.[1]
-
Blood Sampling: Collect sparse blood samples from the tail vein or saphenous vein at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description | Desired Outcome for IP Formulation |
| Cmax | Maximum observed plasma concentration. | Sufficiently high to be in the therapeutic range. |
| Tmax | Time to reach Cmax. | Indicates rate of absorption. |
| AUC | Area under the concentration-time curve. | Represents total drug exposure. |
| F% | Absolute Bioavailability ( (AUC_IP / AUC_IV) * 100 ). | High bioavailability indicates efficient absorption from the peritoneal cavity.[20] |
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle this compound powder in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8] Exercise extreme caution when handling DMSO-containing formulations.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. admescope.com [admescope.com]
- 16. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 17. protocols.io [protocols.io]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. tandfonline.com [tandfonline.com]
- 20. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E-mapunil Treatment in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emapunil (also known as XBD173 or AC-5216), a selective translocator protein (TSPO) ligand, in the treatment of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The provided protocols are based on published research and are intended to guide the design and execution of similar studies.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable model for human multiple sclerosis (MS).[1] this compound is a selective ligand for the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane.[2] TSPO is upregulated in activated microglia and astrocytes during neuroinflammation, making it a promising therapeutic target.[3][4] this compound has demonstrated neuroprotective and anti-inflammatory effects in preclinical studies.[1][2] In the context of EAE, this compound treatment has been shown to ameliorate clinical symptoms and reduce neuropathological markers.[1]
Mechanism of Action
This compound exerts its therapeutic effects in EAE through a multi-faceted mechanism primarily involving the modulation of neurosteroid synthesis and the suppression of pro-inflammatory responses. As a TSPO ligand, this compound facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroidogenesis. This leads to an increase in the production of neurosteroids such as allopregnanolone.[1][5]
Allopregnanolone is known to have potent anti-inflammatory and neuroprotective properties.[5][6] It can modulate the activity of GABA-A receptors, leading to neuroinhibitory effects that can dampen excitotoxicity.[5] Furthermore, allopregnanolone can suppress the activation of pro-inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs), thereby reducing the production of inflammatory cytokines.[7]
In EAE, this compound treatment has been shown to decrease the serum levels of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines play a critical role in the pathogenesis of EAE by promoting the infiltration of inflammatory cells into the CNS, activating microglia and astrocytes, and mediating demyelination and axonal damage.[8][9][10]
Figure 1: Proposed mechanism of action of this compound in EAE.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Leva et al. (2017), which investigated the efficacy of this compound (XBD173) in a proteolipid-protein (PLP)-induced EAE model in SJL/J mice.[1]
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score |
| EAE + Vehicle | - | 3.5 ± 0.2 |
| EAE + this compound | 10 | 1.8 ± 0.3 |
| EAE + this compound | 20 | 2.1 ± 0.4 |
| *p < 0.05 compared to EAE + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Motor Function (Catwalk Analysis) at Disease Peak
| Treatment Group | Dose (mg/kg) | Maximum Contact Area (mm²) |
| Healthy Control | - | 15.2 ± 0.5 |
| EAE + Vehicle | - | 8.9 ± 0.7 |
| EAE + this compound | 10 | 12.4 ± 0.6 |
| p < 0.05 compared to EAE + Vehicle group. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Myelination and Neurosteroid Levels
| Parameter | EAE + Vehicle | EAE + this compound (10 mg/kg) |
| Myelin Basic Protein (MBP) mRNA (relative to control) | 0.4 ± 0.1 | 0.8 ± 0.1 |
| Myelin Basic Protein (MBP) Protein (relative to control) | 0.5 ± 0.1 | 0.9 ± 0.1 |
| Allopregnanolone (ng/g tissue) - Spinal Cord | 2.1 ± 0.3 | 4.5 ± 0.5 |
| Allopregnanolone (ng/g tissue) - Brain | 1.8 ± 0.2 | 3.9 ± 0.4 |
| *p < 0.05 compared to EAE + Vehicle group. Data are presented as mean ± SEM. |
Table 4: Effect of this compound on Serum Pro-inflammatory Cytokine Levels
| Cytokine | EAE + Vehicle (pg/mL) | EAE + this compound (10 mg/kg) (pg/mL) |
| IL-17A | 150 ± 20 | 75 ± 15 |
| IL-6 | 250 ± 30 | 120 ± 25 |
| TNF-α | 180 ± 25 | 90 ± 20 |
| p < 0.05 compared to EAE + Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Induction of Relapsing-Remitting EAE in SJL/J Mice
This protocol is for the active induction of EAE in female SJL/J mice, a model that closely mimics the relapsing-remitting course of human MS.[11][12][13]
Materials:
-
Female SJL/J mice (8-10 weeks old)[11]
-
Proteolipid protein (PLP) 139-151 peptide[12]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[13]
-
Pertussis toxin (PTX) from Bordetella pertussis[13]
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia (optional, but recommended)[1]
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 peptide in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure thorough emulsification to a stable, water-in-oil emulsion.
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2): Administer a second i.p. injection of 200 ng of PTX in 0.1 mL of PBS.[13]
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Record the body weight of each mouse daily.
-
References
- 1. hookelabs.com [hookelabs.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone and neuroinflammation: a focus on multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pleiotropic actions of allopregnanolone underlie therapeutic benefits in stress-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice [jci.org]
- 9. IL-6 blockade inhibits the induction of myelin antigen-specific Th17 cells and Th1 cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying Microglial Activation with Emapunil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil (also known as XBD173 and AC-5216) is a selective ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein that is significantly upregulated in activated microglia.[1][2][3][4][5] As a valuable research tool, this compound allows for the investigation of microglial activation and its role in neuroinflammatory and neurodegenerative processes.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on microglial phenotype, including cytokine production, migration, and phagocytosis.
Mechanism of Action
This compound exerts its effects by binding to TSPO on the outer mitochondrial membrane of microglia.[4][6] This interaction is believed to stimulate the synthesis of neurosteroids, such as allopregnanolone, which have potent anti-inflammatory properties.[2][7][8][9] Consequently, this compound promotes a shift in microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) state.[10] This modulation of microglial activation involves the attenuation of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory mediators.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of microglial activation as reported in the literature.
Table 1: Effect of this compound (XBD173) on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia
| Cytokine | Cell Type | This compound (XBD173) Concentration | Fold Change vs. LPS Control | Reference |
| IL-6 | BV-2 | 25 µM | Reduced from 16.9-fold to 2.5-fold | [12] |
| IL-1β | BV-2 | 25 µM | Reduced from 8.3-fold to 1.6-fold | [12] |
| TNF-α | BV-2 | 25 µM | Reduced from 16.4-fold to 1.8-fold | [12] |
| IFN-γ | BV-2 | 25 µM | Reduced from 16.0-fold to 2.2-fold | [12] |
Table 2: Effect of this compound (XBD173) on Microglial Migration and Proliferation
| Assay | Cell Type | This compound (XBD173) Concentration | Effect | Reference |
| Scratch Wound-Healing Assay | BV-2 | 50 µM | Significant reduction in migration | [13] |
| Proliferation Assay (CFSE) | BV-2 | 50 µM | Reduction in proliferation rate | [13] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation and this compound Treatment
This protocol describes the general procedure for activating microglia with lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
DMEM/F-12 medium with appropriate supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (XBD173/AC-5216)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to treatment. Allow cells to adhere overnight.
-
Pre-treatment (Optional): In some experimental designs, cells are pre-treated with this compound for a specific duration (e.g., 6 hours) before the inflammatory stimulus.[6]
-
Stimulation: Activate the microglia by adding LPS to the culture medium at a final concentration of 100 ng/mL.[6][14]
-
This compound Treatment: Concurrently with or after LPS stimulation, treat the cells with the desired concentration of this compound (e.g., 10 nM - 50 µM).[6][12][13] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the effects of the treatments to manifest.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis or lyse the cells for RNA or protein extraction.
Protocol 2: Measurement of Cytokine Production
A. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control microglia using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for the target cytokines and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the control group.
B. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
-
Cell culture supernatant from Protocol 1
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from the treated and control microglia.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve generated from known concentrations of the recombinant cytokine.
Protocol 3: Microglial Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., ATP or a chemokine)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Cell Seeding: Seed the treated and control microglia in the upper chamber of the Transwell inserts in serum-free medium.
-
Chemoattractant: Add a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with 4% paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
-
Quantification:
-
Elute the crystal violet stain with a solvent (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a microplate reader.
-
Alternatively, count the number of migrated cells in several random fields under a microscope.
-
Protocol 4: Microglial Phagocytosis Assay
Materials:
-
Fluorescently labeled particles (e.g., latex beads, zymosan, or aggregated amyloid-β)
-
Microscopy imaging system or flow cytometer
Procedure:
-
Cell Plating: Plate the treated and control microglia in a suitable format for imaging or flow cytometry.
-
Addition of Particles: Add the fluorescently labeled particles to the cell culture and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).
-
Washing: Wash the cells thoroughly with cold PBS to remove any non-phagocytosed particles.
-
Quenching (Optional): For extracellular fluorescence quenching, trypan blue can be added.
-
Quantification:
-
Microscopy: Acquire images and quantify the number of phagocytosed particles per cell or the total fluorescence intensity within the cells.
-
Flow Cytometry: Analyze the cells to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Concluding Remarks
This compound serves as a potent modulator of microglial activation, primarily driving an anti-inflammatory and neuroprotective phenotype. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted effects of this compound on microglia. By employing these methods, scientists can further elucidate the role of TSPO and microglial modulation in the context of various neurological disorders, potentially paving the way for novel therapeutic strategies.
References
- 1. Efficacy of TSPO ligands on neuronal damage mediated by LPS-stimulated BV-2 microglial activation - Art Boulevard [artboulevard.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The 18 kDa Translocator Protein, Microglia and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocator protein (18 kDa) (TSPO) is expressed in reactive retinal microglia and modulates microglial inflammation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]
- 7. Human Microglia Synthesize Neurosteroids to Cope with Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Microglia Synthesize Neurosteroids to Cope with Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] Inhibitory Effects of the Two Novel TSPO Ligands 2-Cl-MGV-1 and MGV-1 on LPS-induced Microglial Activation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Emapunil: In Vitro Application Notes and Protocols for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil (also known as AC-5216 or XBD173) is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2][3] TSPO is primarily located in the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis.[4][5] In the central nervous system, TSPO expression is upregulated in glial cells during neuropathologies and brain injury.[4][6] this compound has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies, making it a compound of interest for neurological and psychiatric disorders.[1][6][7][8]
These application notes provide a comprehensive guide for the in vitro use of this compound on various neuronal cell lines, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action
This compound exerts its effects primarily through its high-affinity binding to TSPO.[1][2] This interaction leads to several downstream effects, including:
-
Modulation of Neurosteroidogenesis: TSPO is implicated in the transport of cholesterol into mitochondria, a rate-limiting step in the synthesis of neurosteroids like allopregnanolone.[3][4] this compound can enhance the production of these neurosteroids, which in turn can allosterically modulate GABA-A receptors, potentiating GABAergic neurotransmission and producing anxiolytic effects.[1][8]
-
Anti-inflammatory and Immunomodulatory Effects: this compound can induce a shift in microglia from a pro-inflammatory to an anti-inflammatory state.[1][7]
-
Regulation of the Unfolded Protein Response (UPR): this compound has been shown to modulate the inositol-requiring enzyme 1α (IRE1α)/X-box binding protein 1 (XBP1) pathway of the UPR, which helps to mitigate cellular stress and apoptosis in neurons.[1][7]
-
Direct Neuronal Protection: Studies have shown that this compound can directly protect dopaminergic neurons from degeneration and preserve dopamine metabolism.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Cell/Tissue Type | Value | Reference |
| Ki | Rat whole brain | 0.297 nM | [1][2] |
| IC50 | Rat glioma cells | 3.04 nM | [1][2] |
| IC50 | Human glioma cells | 2.73 nM | [1][2] |
Table 2: Effective Concentrations in Neuronal Cell Line Experiments
| Cell Line | Experimental Model | This compound Concentration | Observed Effect | Reference |
| LUHMES | Rotenone-induced cytotoxicity | 5 µM | Ameliorated cytotoxicity | [4] |
| 661W (photoreceptor-like) | LPS-induced degeneration | Not specified | Protected against damage | [4] |
| SH-SY5Y (neuroblastoma) | General neuroprotection studies | Not specified | Increased pregnenolone synthesis | [9] |
Experimental Protocols
Cell Culture of Neuronal Cell Lines
a) LUHMES (Lund Human Mesencephalic) Cells
LUHMES cells are a conditionally immortalized human dopaminergic neuronal precursor cell line.[4]
-
Proliferation Medium: Advanced DMEM/F12 supplemented with N-2 supplement, 2 mM L-glutamine, and 40 ng/ml recombinant basic fibroblast growth factor (bFGF).
-
Differentiation Medium: Advanced DMEM/F12 supplemented with N-2 supplement, 2 mM L-glutamine, 1 mM dibutyryl cAMP, and 2 ng/ml glial cell line-derived neurotrophic factor (GDNF). To initiate differentiation, tetracycline (1 µg/mL) is added to the medium to turn off the v-myc expression.[10]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
b) SH-SY5Y (Human Neuroblastoma) Cells
SH-SY5Y cells are a human-derived neuroblastic cell line often used in neurotoxicity and neuroprotection studies.[11][12]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) and F12 medium (1:1) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids.
-
Differentiation: To induce a neuronal phenotype, cells can be treated with retinoic acid (RA) at a concentration of 10 µM for several days.[13] For a more mature neuronal phenotype, a combination of RA and brain-derived neurotrophic factor (BDNF) can be used.[11]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
c) 661W (Cone Photoreceptor-like) Cells
The 661W cell line is derived from a mouse retinal tumor and expresses markers of cone photoreceptors.[14][15]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[16]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Preparation of this compound Stock Solution
-
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[2]
-
Store the stock solution at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Measures Mitochondrial Activity)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere and differentiate as required.[17]
-
Treat cells with various concentrations of this compound and/or a neurotoxic agent for the desired duration (e.g., 24 hours).
-
Add MTT solution (typically 0.5 mg/ml final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
b) LDH Release Assay (Measures Membrane Integrity)
This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[17]
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the detection of proteins involved in the IRE1α-XBP1 pathway.
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., IRE1α, XBP1s, p-IRE1α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. LUHMES Cells: Phenotype Refinement and Development of an MPP+-Based Test System for Screening Antiparkinsonian Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D differentiation of LUHMES cell line to study recovery and delayed neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of the degeneration of human dopaminergic neurons in an astrocyte co-culture system allowing endogenous drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 661W Photoreceptor Cell Line as a Cell Model for Studying Retinal Ciliopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | 661W Photoreceptor Cell Line as a Cell Model for Studying Retinal Ciliopathies [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emapunil for PET Imaging of TSPO in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapunil, also known as XBD173 and AC-5216, is a potent and selective non-benzodiazepine agonist for the 18 kDa Translocator Protein (TSPO).[1][2][3] TSPO is an outer mitochondrial membrane protein highly expressed in steroid-synthesizing tissues and glial cells in the brain.[1][4] Under normal physiological conditions, TSPO expression in the central nervous system is low. However, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and brain injury.[5][6] This upregulation makes TSPO an important biomarker for neuroinflammation, and its imaging via Positron Emission Tomography (PET) is a valuable tool for diagnosing and monitoring neurological and psychiatric disorders.[5][6][7]
This compound exhibits high affinity for TSPO, making it an excellent candidate for developing radiolabeled ligands for PET imaging.[3][8][9] The radiolabeled form of this compound allows for the in vivo visualization and quantification of TSPO expression in the brain, providing insights into the extent of neuroinflammation in various disease states.[2]
Mechanism of Action
This compound acts as a selective agonist at the TSPO.[2] The primary mechanism of action involves its binding to TSPO on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone and allopregnanolone.[1] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, enhancing GABAergic neurotransmission.[1] This modulation of the GABAergic system is believed to be the basis for the anxiolytic and anti-panic effects of this compound observed in preclinical and clinical studies.[1][2]
Furthermore, by modulating neurosteroidogenesis and interacting with microglial cells, this compound has demonstrated neuroprotective and anti-inflammatory properties in various experimental models of brain injury and neurodegenerative diseases.[1][3] The agonistic activity of this compound at TSPO can be blocked by the TSPO antagonist PK11195.[1]
Quantitative Data
The following table summarizes the binding affinity of this compound for TSPO from various studies.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Rat | Whole Brain | 0.297 nM | [3][8][9] |
| IC50 | Human | Glioma Cells | 2.73 nM | [8][9] |
| IC50 | Rat | Glioma Cells | 3.04 nM | [8][9] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound at the TSPO.
Caption: this compound binds to TSPO, promoting cholesterol transport and neurosteroid synthesis, ultimately leading to enhanced GABA-A receptor signaling and producing anxiolytic and neuroprotective effects.
Experimental Protocols
Radiolabeling of this compound with Fluorine-18
This protocol describes a general procedure for the synthesis of [¹⁸F]this compound. Specific details may need to be optimized based on the precursor and automated synthesis module used.
Materials:
-
Precursor for this compound labeling (e.g., a tosylate or nosylate precursor)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (USP)
-
Sterile filters (0.22 µm)
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
Procedure:
-
Produce [¹⁸F]Fluoride via a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride from the cartridge into the reaction vessel of the synthesis module using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K2.2.2 complex by heating under a stream of nitrogen.
-
Add the this compound precursor dissolved in anhydrous acetonitrile to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes) to allow for the nucleophilic substitution reaction.
-
After cooling, quench the reaction with water.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
Remove the HPLC solvent by rotary evaporation or solid-phase extraction.
-
Formulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
-
Perform quality control tests, including radiochemical purity, specific activity, pH, and sterility.
In Vivo PET Imaging of TSPO in the Brain (Rodent Model)
This protocol outlines a typical procedure for performing a dynamic PET scan in a rodent model to assess TSPO expression using [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound radiotracer
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., rat or mouse)
-
PET/CT or PET/MR scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Fast the animal for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the animal on the scanner bed and secure it in a stereotactic frame to minimize motion.
-
Insert a catheter into the tail vein for radiotracer injection.
-
Perform a low-dose CT or MR scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 5-15 MBq) via the tail vein catheter.
-
Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.
-
Monitor the animal's vital signs throughout the scan.
-
After the scan, allow the animal to recover from anesthesia.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MR images.
-
Draw regions of interest (ROIs) on the anatomical images for various brain regions (e.g., cortex, hippocampus, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs to calculate quantitative parameters such as Standardized Uptake Value (SUV) or perform kinetic modeling to estimate the volume of distribution (Vₜ).
Kinetic Modeling of [¹⁸F]this compound PET Data
Kinetic modeling is essential for the accurate quantification of TSPO binding from dynamic PET data.
Procedure:
-
Arterial Input Function (AIF): For the most accurate quantification, an AIF is required. This involves collecting arterial blood samples throughout the PET scan to measure the concentration of the radiotracer in plasma over time. The plasma should also be analyzed for radiometabolites.
-
Image-Derived Input Function (IDIF): As an alternative to arterial sampling, an IDIF can be generated from a region in the image with high blood flow and minimal specific binding, such as the carotid arteries or a ventricle.
-
Reference Region Models: If a true reference region devoid of TSPO can be identified, reference region models can be used, which do not require blood sampling. However, for TSPO, a universally accepted reference region in the brain is lacking.
-
Model Selection: Based on the available input function, select an appropriate kinetic model. A two-tissue compartment model (2TCM) is often suitable for TSPO ligands.[10]
-
Data Fitting: Fit the selected model to the regional time-activity curves to estimate kinetic parameters such as K₁, k₂, k₃, and k₄.
-
Outcome Measures: From the kinetic parameters, calculate the total volume of distribution (Vₜ), which is a measure of the total binding (specific + non-specific) of the radiotracer in the tissue.
Experimental Workflow
The following diagram outlines the general workflow for a preclinical PET imaging study using this compound.
Caption: Workflow for a preclinical PET study with [18F]this compound, from radiosynthesis to quantitative data analysis.
References
- 1. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 5. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PET Imaging of Neuroinflammation in Alzheimer’s Disease [frontiersin.org]
- 8. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emapunil Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Emapunil (also known as AC-5216 or XBD173). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Solubility
-
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
-
A1: this compound is poorly soluble in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For in vivo experiments, co-solvent systems are necessary.
-
-
Q2: My this compound precipitated out of solution after dilution. How can I prevent this?
-
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds like this compound. To mitigate this, it is crucial to work with concentrations below the solubility limit in the final buffer. When diluting from a DMSO stock, ensure rapid mixing and consider a stepwise dilution. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity. If precipitation persists, the use of a co-solvent system or surfactants may be necessary.
-
-
Q3: Can I use sonication or heating to dissolve this compound?
Stability
-
Q4: How should I store my this compound stock solution?
-
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
-
Q5: Is this compound sensitive to light?
-
Q6: What are the likely degradation pathways for this compound?
-
A6: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes an acetamide and a purine ring, potential degradation pathways could include hydrolysis of the amide bond, particularly at extreme pH values, and oxidation of the purine ring. It is crucial to use high-purity solvents and avoid prolonged exposure to harsh environmental conditions.
-
Troubleshooting Guides
Problem: this compound Precipitation in Cell Culture Media
-
Symptom: A precipitate is observed after adding the this compound DMSO stock solution to the cell culture medium.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too high, causing the compound to crash out.
-
Inadequate mixing upon dilution.
-
-
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%.
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock in the medium to avoid a sudden change in solvent polarity.
-
Use of Surfactants: For in vitro assays where it is permissible, a very low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) might help to maintain solubility. However, the compatibility of any surfactant with your specific cell line and assay must be validated.
-
Problem: Inconsistent Results in Animal Studies
-
Symptom: High variability in experimental outcomes between different animals or on different days.
-
Possible Causes:
-
Incomplete dissolution or precipitation of this compound in the dosing vehicle.
-
Instability of the dosing solution.
-
Improper preparation of the formulation.
-
-
Solutions:
-
Use a Validated Formulation: Employ a co-solvent system specifically developed for poorly soluble compounds for in vivo use. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Fresh Preparation: Prepare the dosing solution fresh on the day of the experiment. If the solution needs to be stored, it should be kept under appropriate conditions (e.g., refrigerated and protected from light) and visually inspected for any precipitation before each use.
-
Proper Mixing: Ensure thorough mixing of all components of the dosing vehicle in the correct order. Typically, the DMSO stock is first mixed with PEG300, followed by Tween-80, and finally the saline is added.[1]
-
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ≥ 80 mg/mL (199.27 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.23 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM) | [1] |
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [4] |
| Stock Solution in DMSO | -80°C | 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molar Mass: 401.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.015 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the vial to 37°C or use a sonication bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Dosing Solution for In Vivo Studies
This protocol describes the preparation of a 1 mg/mL dosing solution in a co-solvent vehicle.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final dosing solution, combine the following in a sterile tube in the specified order:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL.[1] This can be further diluted with the vehicle to achieve the desired final dosing concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
It is recommended to prepare this solution fresh on the day of use.
-
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: A logical workflow for troubleshooting this compound solubility and stability issues.
References
Technical Support Center: Optimizing Emapunil in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Emapunil in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound, also known as XBD173 or AC-5216, is a selective agonist for the 18 kDa Translocator Protein (TSPO), which was previously known as the peripheral benzodiazepine receptor.[1][2] Its primary mechanism involves binding to TSPO located on the outer mitochondrial membrane.[1] This binding facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone and its metabolite, allopregnanolone.[1] These neurosteroids are known to be positive allosteric modulators of GABA-A receptors, which is thought to underlie many of this compound's anxiolytic and neuroprotective effects.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A: The optimal concentration of this compound is highly dependent on the cell line, assay endpoint, and TSPO expression levels. However, a logical starting point can be derived from its binding affinity and observed effective concentrations in published studies.
-
For binding or direct TSPO modulation assays: Start with concentrations around its binding affinity (Ki) and IC50 values, which are in the low nanomolar range (e.g., 0.3 nM to 10 nM).[3][4]
-
For functional or phenotypic assays (e.g., neuroprotection, anti-inflammatory effects): A broader range should be tested. A typical dose-response experiment might span from 1 nM to 10 µM. Some studies have used concentrations up to 5 µM to observe protective effects against cellular stressors.[5]
It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store my this compound stock solution?
A: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For example, a high-concentration stock of 80 mg/mL (approximately 199 mM) in DMSO is possible.[3]
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Storage: Store the primary stock solution in small aliquots at -20°C for short-term storage or -80°C for long-term storage (up to two years) to minimize freeze-thaw cycles.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q4: What are the potential off-target effects of this compound and how can I minimize them?
A: this compound is known for its high selectivity for TSPO. At a concentration of 1 µM, it showed no significant binding to a panel of 90 other receptors, transporters, and ion channels.[1] However, like any compound, the risk of off-target effects increases with concentration.[7][8]
To minimize off-target effects:
-
Use the Lowest Effective Concentration: Identify the lowest concentration that produces the desired biological effect in your assay by performing a careful dose-response analysis.[8]
-
Include Proper Controls: Use a TSPO antagonist, such as PK11195, to confirm that the observed effects of this compound are mediated through TSPO.[1][6]
-
Verify TSPO Expression: Confirm that your cell model expresses TSPO. The effects of this compound are dependent on its target, and the lack of TSPO expression can lead to misleading, off-target results.[5]
Q5: My cells are showing signs of toxicity. Is this compound cytotoxic?
A: While this compound is often investigated for its neuroprotective properties, it can exhibit cytotoxicity at higher concentrations. For instance, one study reported an IC50 value of 26.2 µM for antiproliferative activity in HEK293T cells expressing a TSPO mutant.[6] A separate study using a 5 µM concentration found it to be protective against rotenone-induced cell death.[5] This indicates that cytotoxicity is concentration and cell-type dependent. If you observe toxicity, it is crucial to perform a dose-response experiment specifically measuring cell viability to determine the cytotoxic threshold in your cell model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | Suboptimal Concentration: The effective concentration for your specific cell line and endpoint may be different from published values. | Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 25 µM) to identify the optimal EC50 or effective dose. |
| Low or No TSPO Expression: The cellular effect of this compound is dependent on the presence of its target, TSPO.[5] | Verify TSPO Expression: Confirm TSPO mRNA or protein expression in your cell line using qPCR, Western blot, or immunofluorescence. | |
| Degraded Compound: Improper storage or multiple freeze-thaw cycles may have degraded the this compound stock. | Use a Fresh Stock: Prepare new dilutions from a fresh or properly stored aliquot of this compound. | |
| High background or inconsistent results between wells. | Solvent (DMSO) Effects: The final concentration of the vehicle (DMSO) may be too high or inconsistent across wells, causing stress or toxicity.[7] | Standardize Vehicle Control: Ensure the final DMSO concentration is identical in all wells, including the "untreated" or "vehicle" control, and is at a non-toxic level (e.g., ≤0.1%). |
| Uneven Cell Plating: Inconsistent cell numbers at the start of the experiment will lead to high variability.[9] | Optimize Seeding Protocol: Ensure a single-cell suspension before plating and optimize your technique to achieve uniform cell density across the plate. Allow cells to adhere and resume growth before treatment.[9] | |
| Unexpected or contradictory results. | Off-Target Effects: The concentration used may be too high, leading to effects not mediated by TSPO. | Lower Concentration & Use Controls: Reduce the this compound concentration. Co-treat with a TSPO antagonist like PK11195 to confirm the effect is TSPO-dependent.[1][6] |
| Assay Interference: this compound may directly interfere with your assay reagents (e.g., absorbance or fluorescence of the compound itself). | Run Compound-Only Controls: In a cell-free setup, mix this compound with the assay reagents to check for any direct signal interference. |
Data & Visualizations
Quantitative Data Summary
For accurate experimental design, it is crucial to understand the binding affinity and potency of this compound across different systems.
Table 1: this compound Binding Affinity and Potency
| Parameter | System/Cell Line | Value | Reference |
|---|---|---|---|
| Ki | Rat Whole Brain | 0.297 nM | [3][4] |
| IC50 | Rat Glioma Cells | 3.04 nM | [3][4] |
| IC50 | Human Glioma Cells | 2.73 nM | [3][4] |
| IC50 | HEK293T (hTSPO A147T mutant) | 26.2 µM |[6] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Dose-Response Curve
This protocol describes a general method to determine the effective (EC50) or inhibitory (IC50) concentration of this compound using a resazurin-based cell viability assay.
Materials:
-
Your cell line of interest
-
96-well clear-bottom black plates (for fluorescence)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Optional: Positive control for cytotoxicity (e.g., Staurosporine)
Methodology:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the incubation period.[9]
-
Trypsinize and count your cells. Seed the appropriate number of cells per well in 100 µL of complete medium into a 96-well plate.
-
Leave wells on the plate edge empty and fill with 200 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
On the day of treatment, prepare a set of 2X final concentration serial dilutions of this compound in complete culture medium. For a range of 10 µM to 1 nM, you might prepare 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, etc.
-
Prepare a 2X vehicle control by adding the same amount of DMSO used for the highest this compound concentration to the medium.
-
Prepare a medium-only control for background measurement.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells or add the treatment directly.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration and a total volume of 200 µL.
-
Add 100 µL of the 2X vehicle control medium to the vehicle control wells.
-
Add 100 µL of fresh medium to the "untreated" control wells.
-
Perform each condition in triplicate or quadruplicate.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). This duration should be optimized based on your experimental goals and cell doubling time.[7]
-
-
Cell Viability Measurement:
-
After incubation, add 20 µL of resazurin solution to each well (final concentration ~0.015 mg/mL).
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of your cells.
-
Measure the fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only (background) wells from all other measurements.
-
Normalize the data. Set the average of the vehicle-treated wells as 100% viability.
-
Calculate the percent viability for each this compound concentration: (% Viability) = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Plot the % Viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 or IC50 value.
-
Table 2: Example Data from a Dose-Response Experiment
| [this compound] (nM) | Avg. Fluorescence | % Viability (Normalized) |
|---|---|---|
| 0 (Vehicle) | 45,870 | 100% |
| 1 | 45,125 | 98.4% |
| 10 | 43,990 | 95.9% |
| 100 | 38,760 | 84.5% |
| 1000 | 24,650 | 53.7% |
| 10000 | 11,230 | 24.5% |
| 25000 | 5,430 | 11.8% |
References
- 1. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Emapunil precipitation in aqueous solutions
Welcome to the technical support center for Emapunil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation in a question-and-answer format.
Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
A1: Cloudiness or immediate precipitation upon preparing your this compound solution is a common indicator of poor solubility. Here are the potential causes and steps to resolve this issue:
-
Inadequate Dissolution in Stock Solvent: this compound has low aqueous solubility and requires an organic solvent for initial dissolution.
-
Insufficient Mechanical Agitation: The compound may not have fully dissolved in the stock solvent.
-
Concentration Exceeds Solubility Limit: The concentration of your stock solution may be too high.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in your chosen solvent. Lowering the concentration may improve solubility.[1]
-
Q2: My this compound stock solution is clear, but a precipitate forms when I dilute it into my aqueous buffer (e.g., PBS, saline). How can I prevent this?
A2: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Use of Co-solvents: To maintain solubility in aqueous solutions, a co-solvent system is often necessary.
-
Order of Addition: The order in which you mix the components of your final solution is critical.
-
Solution: Prepare the this compound stock in DMSO first. Separately, prepare the co-solvent and aqueous buffer mixture. Then, slowly add the this compound-DMSO stock to the gently vortexing co-solvent/aqueous buffer mixture. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Q3: Can I store my this compound aqueous working solution for later use?
A3: It is generally recommended to prepare aqueous solutions of this compound fresh on the day of use.[1] The stability of this compound in aqueous solutions, especially at lower concentrations, can be limited, and precipitation may occur over time.
-
Stock Solution Storage: Concentrated stock solutions in DMSO can be stored for longer periods.
-
Solution: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4][5] Stored properly, DMSO stock solutions can be stable for several months to a year.[1][3][5] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the general factors that influence the solubility of a compound like this compound?
A: Several factors can affect the solubility of pharmaceutical compounds:
-
Physicochemical Properties: The inherent chemical structure, particle size, and crystalline form of the drug influence its solubility.[6][7]
-
Solvent Properties: The polarity and pH of the solvent system are critical.[6][8]
-
Temperature: For many compounds, solubility increases with temperature.[6]
-
Presence of Other Substances: Excipients such as surfactants and polymers can be used to enhance and maintain solubility.[6][9][10]
Q: What is the recommended solvent for preparing this compound stock solutions?
A: The most consistently recommended solvent for preparing this compound stock solutions is DMSO.[1][2][3][4][5]
Q: Are there alternative formulations to improve aqueous solubility for in vivo studies?
A: Yes, besides the DMSO/PEG300/Tween-80/saline formulation, another option for animal studies is a mixture of 10% DMSO and 90% corn oil.[3] The choice of formulation may depend on the specific experimental requirements and administration route.
Q: How can I quantify the concentration of this compound in my prepared solutions to confirm it has not precipitated?
A: To accurately determine the concentration of this compound in solution, analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection are typically used.[11][12][13] These methods can separate and quantify the dissolved this compound from any undissolved particles.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents as reported by different suppliers.
Table 1: this compound Solubility in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| BioCrick | 33.33 | 83.02 | Requires ultrasonic treatment. |
| TargetMol | 50 | 124.55 | Sonication is recommended. |
| MedchemExpress | 33.33 | 83.02 | Requires ultrasonic treatment. |
| GlpBio | 33.33 | 83.02 | - |
| Selleck Chemicals | 80 | 199.27 | Use fresh, moisture-free DMSO.[5] |
Table 2: Recommended Formulations for Aqueous Solutions
| Formulation Components | Final Concentration of this compound | Result | Source |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.23 mM) | Clear solution | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM) | Clear solution | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
-
Dissolution: Vortex the mixture vigorously. Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] Gentle warming to 37°C can be applied if needed.[1][4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3][5]
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vivo Administration
This protocol is based on the widely cited co-solvent formulation.[2][3]
-
Prepare this compound-DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare Co-Solvent/Aqueous Mixture: In a separate sterile tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
Vortex well to ensure a homogenous mixture.
-
-
Final Dilution: Slowly add the required volume of the this compound-DMSO stock solution (to make up the final 10% DMSO volume) to the co-solvent/aqueous mixture while gently vortexing.
-
Final Inspection: Ensure the final solution is clear. If any cloudiness or precipitation occurs, you may need to reduce the final concentration of this compound.
-
Use Immediately: It is recommended to use this freshly prepared aqueous solution on the same day.[1]
Visualizations
References
- 1. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. lume.ufrgs.br [lume.ufrgs.br]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Emapunil Technical Support Center: Long-Term Stability of Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Emapunil stock solutions when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be stored at -20°C. Under these conditions, the stock solution is stable for up to one year. For even longer-term storage of up to two years, -80°C is recommended.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed, you can gently warm the solution to 37°C and use sonication to aid in redissolution. Ensure the solution is clear before use.
Q5: How should I prepare working solutions for in vivo experiments?
A5: For in vivo experiments, it is best to prepare fresh working solutions on the day of use from a stock solution. This minimizes the risk of degradation and ensures accurate dosing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure stock solutions are stored at -20°C or -80°C and have not exceeded the recommended storage duration. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Precipitation in stock solution upon thawing | Poor solubility; moisture in DMSO. | Warm the solution to 37°C and sonicate until the precipitate dissolves. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Reduced potency of this compound | Long-term storage beyond the recommended period; exposure to light or elevated temperatures. | Discard any stock solution that has been stored for longer than one year at -20°C. Always store solutions protected from light. |
Quantitative Stability Data
The following table summarizes the stability of this compound stock solutions under different storage conditions based on supplier recommendations.
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Citation(s) |
| -20°C | DMSO | 1 year | [1] |
| -80°C | DMSO | 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
If necessary, use a vortex mixer and sonication to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.
-
Protocol 2: General Stability Assessment by HPLC-UV
This protocol provides a general framework for assessing the stability of an this compound stock solution. Note: This is a representative method and requires optimization and validation for specific laboratory conditions.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-350 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare an this compound stock solution in DMSO as described in Protocol 1.
-
At time zero (T=0), dilute a fresh aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 serves as the baseline.
-
Store the remaining aliquots of the stock solution at -20°C.
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months), thaw a new aliquot of the stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Inject the sample and record the chromatogram.
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of degradation.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Emapunil & Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emapunil in cell culture. A key focus is understanding and mitigating the impact of serum on this compound's activity.
Troubleshooting Guides
Issue: Reduced or Inconsistent this compound Activity in Serum-Containing Media
Possible Cause: this compound may bind to proteins in the serum, primarily albumin, reducing its free concentration and thus its bioavailability to the cells. This can lead to a decrease in its apparent potency (higher IC50 or EC50).
Solutions:
-
Reduce Serum Concentration: If your cell line can tolerate it, gradually reduce the percentage of serum in your culture medium. This will decrease the amount of protein available to bind to this compound.
-
Use Serum-Free or Reduced-Serum Media: Whenever possible, switch to a serum-free or reduced-serum medium formulation that is compatible with your cell line.
-
Increase this compound Concentration: If reducing serum is not an option, you may need to increase the concentration of this compound to compensate for the amount that becomes protein-bound. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Pre-incubate this compound with Serum-Free Media: Before adding the treatment to your cells, pre-incubate the this compound in serum-free media for a short period.
Issue: High Variability in Experimental Replicates
Possible Cause: In addition to serum effects, variability can be introduced by several factors in the experimental workflow.
Solutions:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both cell culture and this compound treatment.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to minimize variations in reagent volumes.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective ligand for the 18 kDa Translocator Protein (TSPO), which is located on the outer mitochondrial membrane.[1][2][3] Its primary mechanism of action is to promote the translocation of cholesterol into the mitochondria, a key step in the synthesis of neurosteroids such as allopregnanolone.[1][3] These neurosteroids can then modulate the activity of neurotransmitter receptors, like the GABAA receptor, leading to its observed anxiolytic and neuroprotective effects.[1]
Q2: How does serum in cell culture media affect this compound's activity?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant.[4][5][6] Small molecule drugs like this compound can bind to these proteins, particularly albumin.[4][5] This binding is a reversible equilibrium, but it effectively reduces the concentration of free, unbound this compound that is available to interact with its target, TSPO, on the cells.[7][8] This can result in a lower observed potency of the drug.
Q3: My cells require a high serum concentration to grow. How can I accurately assess this compound's activity?
A3: This is a common challenge. Here are a few approaches:
-
Establish a Baseline in High Serum: Perform your initial dose-response experiments in your standard high-serum medium to establish a baseline IC50/EC50 value.
-
Comparative Analysis: If possible, culture a batch of cells in a lower serum concentration for a short period to perform a comparative experiment. This can help you quantify the extent of the serum's effect.
-
Mathematical Modeling: More advanced approaches involve using mathematical models to estimate the unbound concentration of this compound in the presence of a known concentration of serum proteins.
Q4: What are the expected downstream effects of this compound treatment that I can measure?
A4: The primary downstream effect of this compound is the increased production of neurosteroids. Therefore, you can measure the concentration of neurosteroids like allopregnanolone in your cell culture supernatant using an ELISA. Additionally, since this compound's target, TSPO, is on the mitochondria, you can assess changes in mitochondrial function, such as mitochondrial membrane potential.
Data Presentation
The following table provides a representative example of how serum concentration can impact the half-maximal effective concentration (EC50) of this compound in a cell-based assay measuring a downstream effect like neurosteroid production.
| Cell Line | Serum Concentration (%) | This compound EC50 (nM) - Representative Data |
| Glial Cells (e.g., U-118 MG) | 10% FBS | 50 |
| Glial Cells (e.g., U-118 MG) | 5% FBS | 25 |
| Glial Cells (e.g., U-118 MG) | 1% FBS | 10 |
| Glial Cells (e.g., U-118 MG) | Serum-Free | 5 |
Note: The EC50 values presented are for illustrative purposes to demonstrate the trend of increased potency with decreased serum concentration. Actual values will vary depending on the cell line, assay, and specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Allopregnanolone in Cell Culture Supernatant by ELISA
This protocol outlines the steps to measure the concentration of allopregnanolone in the supernatant of cells treated with this compound.
Materials:
-
Allopregnanolone ELISA Kit (commercially available)
-
Cell culture plates (e.g., 24-well)
-
This compound stock solution
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells of interest (e.g., astrocytes, glioma cell lines) in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in their standard growth medium (containing serum) overnight to allow for attachment.
-
Serum Starvation (Optional but Recommended): To minimize the interference of serum, gently wash the cells with sterile PBS and replace the growth medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in the low-serum or serum-free medium. Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of this compound's solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: Follow the manufacturer's instructions for the Allopregnanolone ELISA kit. This will typically involve:
-
Adding standards and your collected supernatants to the antibody-coated microplate.
-
Adding a biotinylated allopregnanolone conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound components.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing again.
-
Adding a TMB substrate to develop the color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of allopregnanolone in your samples by comparing their absorbance to the standard curve generated from the known standards.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes how to use the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in response to this compound treatment. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture plates (e.g., 96-well, black-walled for fluorescence)
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate suitable for fluorescence measurements.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include positive (e.g., a known mitochondrial depolarizing agent like CCCP) and negative (vehicle) controls.
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium (typically 1-5 µM, but optimize for your cell line).
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells once or twice with warm PBS to remove the excess dye.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) channels.
-
Fluorescence Microscope: Visualize the cells and capture images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Visualizations
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Albumin binds to uncoupler CCCP to diminish depolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of Oxidative Stress on Serum Albumin Structure as a Carrier of Selected Diazaphenothiazine with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fntest.cn [fntest.cn]
- 8. researchgate.net [researchgate.net]
Addressing variability in animal response to Emapunil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal response to Emapunil (also known as XBD173 or AC-5216). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the 18 kDa Translocator Protein (TSPO), which is located on the outer mitochondrial membrane.[1] By binding to TSPO, this compound facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone and its metabolite, allopregnanolone.[1] This enhancement of neurosteroidogenesis is believed to be a key contributor to its anxiolytic, anti-panic, and neuroprotective effects.[1]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated anxiolytic and antidepressant-like effects in various rodent models.[2] It has also shown neuroprotective effects in preclinical models of conditions such as Parkinson's disease and age-related macular degeneration.[3] However, it is important to note that the efficacy of this compound can be variable across different models and species.
Q3: Are there known species or strain differences in the response to this compound?
A3: Yes, there is evidence suggesting significant species and strain differences in the response to TSPO ligands like this compound. For example, a study comparing the efficacy of this compound (XBD173) and another TSPO ligand, etifoxine, in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, found that etifoxine ameliorated clinical signs while this compound did not. This difference in efficacy may be attributable to the specific rat strain used (Dark Agouti rats) and potential differences in drug metabolism or mechanism of action beyond neurosteroid synthesis. It is also known that different mouse strains can have varying baseline levels of neurosteroids, which could influence the response to this compound.[4]
Q4: What are the recommended vehicles and routes of administration for this compound in animal studies?
A4: The choice of vehicle and route of administration can significantly impact the bioavailability and efficacy of this compound. In a study using guinea pigs, this compound was administered orally at 0.3 mg/kg/day in 1% tragacanth gum.[5] For many preclinical studies with water-insoluble compounds like this compound, common vehicles include solutions containing DMSO, polyethylene glycol (PEG), and Tween 80. It is crucial to perform pilot studies to determine the optimal vehicle and route for your specific animal model and experimental question.
Troubleshooting Guide: Addressing Variability in this compound Response
This guide provides a step-by-step approach to troubleshooting inconsistent or unexpected results in animal experiments with this compound.
Issue 1: Lack of Efficacy or Lower-Than-Expected Anxiolytic/Neuroprotective Effects
| Potential Cause | Troubleshooting Steps |
| Species or Strain Differences | - Be aware that this compound's efficacy can vary between species (e.g., rats vs. mice) and even between different strains of the same species.[1] - Consider the genetic background of your animals. Some strains may have baseline differences in neurosteroid levels or TSPO expression.[4] - If possible, test this compound in a different, well-characterized strain or species. |
| Sex Differences | - Sex can be a significant factor in the response to this compound. A study in guinea pigs showed that postnatal this compound treatment restored normal behavioral phenotypes in prenatally stressed females only.[5] - Always include both male and female animals in your study design and analyze the data separately. |
| Suboptimal Dosing | - The effective dose of this compound can vary depending on the animal model and the endpoint being measured. - Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Inappropriate Vehicle or Route of Administration | - this compound is a lipophilic compound with poor water solubility. An inappropriate vehicle can lead to poor absorption and low bioavailability. - Ensure the vehicle is appropriate for the chosen route of administration and the animal species. Common vehicles for lipophilic compounds include solutions with DMSO, PEG300, and Tween 80.[5] - Consider alternative routes of administration (e.g., oral gavage, intraperitoneal injection) and evaluate their impact on efficacy. |
| Alternative Mechanisms of Action | - While this compound is known to increase neurosteroid levels, its therapeutic effects may not solely depend on this mechanism.[1] - Consider that in some disease models, such as EAE, increasing neurosteroids alone may not be sufficient to produce a therapeutic effect.[1] |
Issue 2: High Inter-Individual Variability Within the Same Experimental Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure precise and consistent administration of this compound to all animals. - For oral gavage, ensure the correct volume is delivered to the stomach. For injections, ensure the injection site and technique are consistent. |
| Environmental Stressors | - Stress can significantly impact anxiety levels and neurosteroid production, potentially masking the effects of this compound. - Acclimate animals to the testing environment and handling procedures to minimize stress. - Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, noise levels). |
| Underlying Health Status of Animals | - The health status of animals can influence their response to pharmacological agents. - Use healthy animals from a reputable supplier and monitor their health throughout the experiment. |
| Variability in Baseline Behavior | - Individual animals can exhibit significant differences in their baseline anxiety levels. - Increase the sample size to account for inter-individual variability. - Consider using a within-subjects design where each animal serves as its own control, if the experimental design allows. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potency of this compound (XBD173)
| Cell Type | Species | Parameter | Value |
| C6 Glioma Cells | Rat | IC50 | 3.04 nM |
| BV-2 Microglial Cells | Mouse | IC50 | 0.14 nM |
| C6 Glioma Cells | Rat | Pregnenolone Synthesis | Less potent than etifoxine |
| BV-2 Microglial Cells | Mouse | Pregnenolone Synthesis | Less potent than etifoxine |
Data compiled from Rupprecht et al., 2009.[6]
Table 2: Reported Effective Doses of this compound in Animal Models
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Prenatal Stress | Guinea Pig | Oral | 0.3 mg/kg/day | Restoration of normal behavioral phenotype in females | Palliser et al., 2021[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (SJL/J) | Not specified | 10-20 mg/kg | Amelioration of clinical signs and neuropathology | Rached et al., 2017[1] |
| Diabetes Mellitus with Depression | Rat | Not specified | Not specified | Antidepressant-like activity | Qiu et al., 2016[7] |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
-
2. Light/Dark Box Test for Assessing Anxiolytic Activity
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a set duration (typically 5-10 minutes).
-
Record the session with a video camera.
-
Analyze the recording for the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.[8]
-
Clean the apparatus thoroughly between trials.
-
Visualizations
Caption: this compound's signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. The translocator protein ligand XBD173 improves clinical symptoms and neuropathological markers in the SJL/J mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain differences of neurosteroid levels in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid-based intervention using Ganaxolone and this compound for improving stress-induced myelination deficits and neurobehavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gabarx.com [gabarx.com]
- 7. The antidepressant-like activity of AC-5216, a ligand for 18KDa translocator protein (TSPO), in an animal model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Emapunil powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Emapunil powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound powder?
This compound powder should be stored at -20°C for long-term stability.[1] Under these conditions, the powder is stable for up to 3 years.[1]
2. How should I store stock solutions of this compound?
For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[2] Alternatively, they can be stored at -20°C for up to 1 month.[2]
3. What is the best solvent for dissolving this compound powder?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2]
4. What should I do if I observe precipitation in my this compound stock solution after thawing?
If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound.[1] To prevent this, ensure the stock solution is thoroughly mixed before aliquoting and storing.
5. Is this compound sensitive to light?
While specific data on the photosensitivity of this compound powder is limited, it is generally good practice to protect all research compounds from light. Some suppliers ship this compound in amber vials, suggesting that protection from light is advisable.
6. How does humidity affect the stability of this compound powder?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[2] 2. Vortex or sonicate the solution to ensure complete dissolution.[1] |
| Precipitation in Stock Solution upon Storage | 1. Solution concentration is too high. 2. Improper storage temperature. 3. Repeated freeze-thaw cycles. | 1. Prepare a less concentrated stock solution. 2. Store aliquots at -80°C for long-term storage.[2] 3. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[2] |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the working solution. | 1. Ensure powder and stock solutions are stored at the recommended temperatures and used within their stability period. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the concentration of your stock solution if possible. |
Data Summary
Storage and Stability of this compound
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 month[2] |
Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 80 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 401.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out 4.015 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Visualizations
This compound's Mechanism of Action via TSPO
This compound is a ligand for the Translocator Protein (TSPO), which is located on the outer mitochondrial membrane.[5] The binding of this compound to TSPO is thought to modulate several downstream pathways, including the promotion of steroidogenesis (e.g., synthesis of neurosteroids like allopregnanolone) and the regulation of neuroinflammation.[5][6]
Caption: this compound binds to TSPO on the outer mitochondrial membrane.
Experimental Workflow for In Vitro Cell-Based Assay
This diagram outlines a typical workflow for assessing the effect of this compound on a cell-based assay, such as measuring cytokine release or cell viability.
Caption: A typical workflow for an in vitro cell-based experiment with this compound.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Emapunil (XBD-173) vs. PK11195: A Comparative Guide for TSPO Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent ligands for the 18 kDa Translocator Protein (TSPO): Emapunil (also known as XBD-173 or AC-5216) and PK11195. The information presented is collated from peer-reviewed experimental data to assist researchers in selecting the appropriate tool for their TSPO-related studies.
Introduction
The Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a protein primarily located on the outer mitochondrial membrane. It is a key target in drug development due to its role in neuroinflammation, steroidogenesis, and cellular metabolism.[1][2] TSPO expression is notably upregulated in activated microglia, making it a valuable biomarker for neuroinflammatory conditions.[1][3]
PK11195, an isoquinoline carboxamide, has long been the prototypical high-affinity ligand for TSPO and is widely used in both preclinical and clinical research, particularly in positron emission tomography (PET) imaging of neuroinflammation.[4][5] this compound (XBD-173) is a newer, highly selective arylindol acetamide ligand that has demonstrated potent anxiolytic and anti-inflammatory properties.[6][7] This guide will delve into a direct comparison of their binding characteristics, functional effects, and the experimental methodologies used to evaluate them.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its target is a critical parameter in pharmacological studies. The following tables summarize the reported binding affinities (Ki) and 50% inhibitory concentrations (IC50) for this compound (XBD-173) and PK11195 from various experimental systems.
Table 1: Binding Affinity (Ki) and Dissociation Constant (Kd) Values
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound (XBD-173) | Ki | 0.297 nM | Rat Brain | [6][7] |
| PK11195 | Kd ([3H]PK11195) | 29.25 nM | Human Platelets | [8] |
| PK11195 | Ki | ~9.3 nM | General | [5] |
Table 2: IC50 Values from Competitive Binding Assays
| Compound | IC50 | Cell Line/Tissue | Species | Reference |
| This compound (XBD-173) | 2.73 nM | Human Glioma Cells | Human | [7][9] |
| This compound (XBD-173) | 3.04 nM | Rat Glioma Cells | Rat | [7][9] |
| This compound (XBD-173) | 0.16 nM | BV-2 Microglia | Mouse | [10] |
| This compound (XBD-173) | 0.14 nM | C6 Glioma Cells | Rat | [10] |
Summary of Binding Data: The data consistently demonstrate that this compound (XBD-173) possesses a significantly higher binding affinity for TSPO than PK11195, as indicated by its lower Ki and IC50 values across different species and cell types.[6][7][9][10] Furthermore, this compound is reported to have a longer residence time on TSPO (approximately 127 minutes), which may contribute to its distinct pharmacological profile.[6][9]
Experimental Protocols
The following section details a standard methodology for a competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and PK11195 for TSPO.
Radioligand Binding Assay Protocol
This protocol is a synthesized example based on methodologies reported in the literature.[8][11][12][13]
1. Membrane Preparation:
-
Source: Tissues (e.g., brain cortex) or cultured cells (e.g., C6 glioma, BV-2 microglia) are used as the source of TSPO.
-
Homogenization: The tissue or cell pellet is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 - 48,000 x g) to pellet the membranes containing the mitochondria.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous interfering substances.
-
Protein Quantification: The total protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well. Each well contains:
-
The membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of a radiolabeled TSPO ligand, most commonly [3H]PK11195.
-
Varying concentrations of the unlabeled competitor compound (this compound or PK11195).
-
-
Incubation: The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 10-20 µM PK11195) to saturate all specific binding sites.
-
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is used to convert the IC50 value to the inhibition constant (Ki), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: TSPO Radioligand Binding Assay
Caption: Workflow for a typical TSPO competitive radioligand binding assay.
TSPO Signaling Pathways
TSPO ligands like this compound and PK11195 can modulate several downstream pathways. The exact mechanisms are still under investigation, but key proposed pathways are illustrated below.
Caption: Key signaling pathways associated with TSPO and its ligands.
Discussion and Conclusion
This compound (XBD-173) stands out for its exceptionally high affinity and longer residence time at the TSPO binding site compared to PK11195.[6][9] This may translate to more sustained target engagement in vivo. Pharmacokinetic data suggest that orally administered this compound can achieve pharmacologically relevant TSPO occupancy in humans.[11][14] Its demonstrated anxiolytic and anti-inflammatory effects, potentially mediated by enhanced neurosteroid synthesis and modulation of microglial activation, make it a compelling candidate for therapeutic development.[1][6][7]
PK11195 , as the first-generation gold standard, has an extensive history of use, and its binding characteristics are well-documented.[4][5] It remains a crucial tool, especially as a radiotracer ([11C]PK11195) for PET imaging to quantify neuroinflammation in living subjects.[4] However, its lower binding affinity relative to newer ligands and potential for lower TSPO occupancy with standard oral dosing are important considerations for in vivo pharmacological studies.[14] Additionally, some studies suggest that the effects of PK11195 may, in some contexts, be independent of TSPO, highlighting the importance of careful experimental design and interpretation.[15]
Choosing the Right Ligand:
-
For studies requiring the highest possible affinity and potentially longer-lasting effects in cellular or in vivo models, This compound (XBD-173) is an excellent choice.
-
For researchers aiming to replicate or compare with a vast body of existing literature, or for PET imaging applications where its properties are well-characterized, PK11195 remains a relevant and valuable tool.
Ultimately, the choice between this compound (XBD-173) and PK11195 will depend on the specific aims of the research, the experimental model, and the desired pharmacological profile. Both compounds have significantly contributed to our understanding of TSPO function and continue to be indispensable tools in the field.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK 11195 - Wikipedia [en.wikipedia.org]
- 5. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 7. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 10. gabarx.com [gabarx.com]
- 11. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emapunil and Benzodiazepines: Mechanisms, Efficacy, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emapunil (AC-5216), a selective ligand for the 18kDa translocator protein (TSPO), and the well-established class of benzodiazepines. By examining their distinct mechanisms of action, binding affinities, and effects in preclinical models of anxiety, this document aims to furnish researchers and drug development professionals with a comprehensive analysis supported by experimental data.
Executive Summary
This compound and benzodiazepines both exhibit anxiolytic properties, yet their pharmacological pathways are fundamentally different. Benzodiazepines directly enhance the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. In contrast, this compound acts indirectly by binding to TSPO, which is predominantly located on the outer mitochondrial membrane of glial cells. This interaction is believed to stimulate the synthesis of neurosteroids, which then act as positive allosteric modulators of the GABAA receptor. This distinction in their mechanism of action underlies the differences in their pharmacological profiles and potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for comparing the potency and efficacy of this compound and representative benzodiazepines.
Table 1: In Vitro Binding Affinities
| Compound | Target | Preparation | Radioligand | K_i_ (nM) | IC_50_ (nM) |
| This compound (AC-5216) | TSPO | Rat whole brain membranes | 0.297 | ||
| TSPO | Rat glioma cells | 3.04 | |||
| TSPO | Human glioma cells | 2.73 | |||
| Diazepam | GABA-A Receptor | Human recombinant α1β2γ2 | [³H]Flunitrazepam | 7.3 | |
| Clonazepam | GABA-A Receptor | Chick ciliary ganglion | [³H]Flunitrazepam | 1100 | |
| Flunitrazepam | GABA-A Receptor | Chick ciliary ganglion | [³H]Flunitrazepam | 22 | |
| Chlordiazepoxide | GABA-A Receptor | Chick ciliary ganglion | [³H]Flunitrazepam | 4600 |
Table 2: In Vivo Anxiolytic Activity - Comparative Overview
| Compound | Animal Model | Species | Dose Range | Key Findings |
| This compound (AC-5216) | Vogel Conflict Test | Rat | 0.1-3 mg/kg (p.o.) | Significantly increased the number of punished responses[1]. |
| Light/Dark Box Test | Mouse | 0.01-0.3 mg/kg (p.o.) | Significantly increased time spent in the light compartment[1]. | |
| Elevated Plus Maze | Guinea Pig | 0.3 mg/kg/day (p.o.) | Investigated for effects on neurobehavioral disorders[2]. | |
| Diazepam | Vogel Conflict Test | Rat | 10-40 mg/kg (p.o.) | Showed anticonflict activity in a dose-dependent manner[3]. |
| Light/Dark Box Test | Rat | 0.75-3.0 mg/kg | Increased visits and duration in the light compartment at the highest dose[4]. | |
| Elevated Plus Maze | Mouse | 1.5 mg/kg | Increased time spent on the open arms and the number of open arm entries[5]. |
Note: Direct comparative studies using identical protocols are limited. The data presented is compiled from separate studies and should be interpreted with consideration for methodological variations.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and benzodiazepines are visualized below, highlighting their primary molecular targets and downstream effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to facilitate replication and further research.
Radioligand Binding Assay for TSPO (this compound)
This protocol is adapted from methods used to characterize high-affinity TSPO ligands.
-
Membrane Preparation: Whole brains from rodents are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Binding Assay: The membrane suspension is incubated with a radiolabeled TSPO ligand, such as [³H]PK11195, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation (Benzodiazepines)
This protocol outlines the procedure for assessing the modulatory effects of benzodiazepines on GABA-A receptor function[6][7].
-
Cell Culture and Transfection: A cell line (e.g., HEK293T) is transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β3, and γ2L)[6].
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cell membrane is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: A rapid drug application system is used to apply GABA, with or without the benzodiazepine, to the cell[6]. The benzodiazepine is often pre-applied to allow for equilibration[6].
-
Data Acquisition: The resulting currents are recorded, digitized, and filtered.
-
Data Analysis: The potentiation of the GABA-induced current by the benzodiazepine is quantified by measuring the increase in the peak amplitude and/or the change in the decay kinetics of the current.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of anxiolytic compounds, comparing the paths for this compound and benzodiazepines.
Conclusion
This compound and benzodiazepines represent two distinct approaches to modulating anxiety-related pathways. While benzodiazepines offer a direct and potent method of enhancing GABAergic inhibition, their clinical use can be limited by side effects such as sedation, tolerance, and dependence. This compound, through its indirect mechanism involving the stimulation of neurosteroid synthesis, presents a novel therapeutic strategy that may offer a different side-effect profile. The data presented in this guide underscore the importance of continued research into both classes of compounds to better understand their therapeutic potential and to develop more effective and safer treatments for anxiety and related disorders. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurosteroid-based intervention using Ganaxolone and this compound for improving stress-induced myelination deficits and neurobehavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Emapunil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Emapunil (XBD-173), a selective ligand for the translocator protein (TSPO), with established non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound exerts its anti-inflammatory effects through a distinct mechanism of action compared to traditional NSAIDs. By binding to the 18 kDa TSPO on the outer mitochondrial membrane, this compound modulates microglial activation, promotes the synthesis of neurosteroids with anti-inflammatory properties, and reduces the expression of pro-inflammatory mediators. This contrasts with NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes. While direct comparative studies with NSAIDs are limited, the available data suggests this compound holds promise as a modulator of neuroinflammation.
Data Presentation: this compound's Anti-inflammatory Profile
The following table summarizes the quantitative effects of this compound on various inflammatory markers as reported in preclinical studies.
| Experimental Model | Marker | Effect of this compound (XBD-173) | Reference |
| LPS-stimulated BV-2 microglia | Pro-inflammatory Gene Expression (CCL-2, IL-6, iNOS) | Significantly decreased expression. | [1] |
| MPTP mouse model of Parkinson's disease | Pro-inflammatory Cytokines and Chemokines (TNFα, CXCL10, IL-1β, IL-6, NOS2, COX2) | Significant reduction in mRNA expression. | [2] |
| MPTP mouse model of Parkinson's disease | Anti-inflammatory Cytokines and Chemokines (Arg1, IL-10, Mrc1, Ym1, Fizz2) | Significant increase in mRNA expression. | [2] |
| LPS-stressed 661W photoreceptor-like cells | Interleukin-6 (IL-6) | Counteracted LPS-driven overexpression, restoring levels to control values. | [3] |
| LPS-stimulated BV-2 microglia | Pro-inflammatory Cytokine Release (IL-6, IL-1β, IFN-γ, TNF-α) | Co-treatment with TSPO ligands significantly reduced LPS-induced release. | [4] |
Comparative Data: Standard Anti-inflammatory Drugs (NSAIDs)
The following tables provide a summary of the effects of common NSAIDs on inflammatory markers. It is important to note that these results are from studies that did not directly compare these agents with this compound.
Diclofenac
| Experimental Model | Marker | Effect of Diclofenac | Reference |
| Carrageenan-induced rat paw edema | Paw Edema | Combination with ascorbic acid showed up to 74.19% inhibition. | [5] |
| Formalin-induced rat paw edema | Paw Edema | Combination with ascorbic acid showed up to 97.25% inhibition. | [5] |
| Rat model of subacute inflammation | C-reactive protein (CRP) | Significant decrease in serum CRP levels. | [6] |
| Rat model of subacute inflammation | IL-6 and TNF-α | Significant reduction in serum levels. | [6] |
Celecoxib
| Experimental Model | Marker | Effect of Celecoxib | Reference |
| Healthy volunteers | Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | Maximally suppressed by -61.7% at 4-6 hours post-dose. | [7] |
| Patients with rheumatoid arthritis | ACR20 response | No statistically significant difference compared to naproxen. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
LPS-Induced Inflammation in BV-2 Microglia Cells
-
Cell Culture: BV-2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with this compound (or vehicle control) at the desired concentration for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.[9][10]
-
Analysis: Supernatants are collected for cytokine analysis using ELISA. Cell lysates can be prepared for gene expression analysis by qPCR or protein analysis by Western blot.
Quantitative Real-Time PCR (qPCR) for Cytokine Measurement
-
RNA Extraction: Total RNA is isolated from treated cells using a suitable RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with specific primers for the target inflammatory markers (e.g., TNF-α, IL-6, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.[11][12]
Western Blot for Inflammatory Markers
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., COX-2, iNOS, p-p65 NF-κB) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
General Experimental Workflow for Validating Anti-inflammatory Effects
Caption: General experimental workflow.
Logical Comparison of this compound and NSAIDs
References
- 1. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Increased Iba-1 or GFAP Immunoreactivity following Systemic Immune Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Emapunil vs Ro5-4864 for neurosteroid synthesis
A Comparative Guide to Emapunil and Ro5-4864 for Neurosteroid Synthesis
Introduction
Neurosteroids are potent endogenous modulators of neuronal activity synthesized within the central nervous system from cholesterol or peripheral steroid precursors.[1] Their synthesis is critically dependent on the transport of cholesterol from the outer to the inner mitochondrial membrane, a process that represents the rate-limiting step in steroidogenesis.[1][2] The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key player in this process and has emerged as a significant therapeutic target for modulating neurosteroid levels.[2][3]
This guide provides a detailed comparison of two widely studied TSPO ligands, this compound (also known as XBD-173 or AC-5216) and Ro5-4864 (4'-chlorodiazepam), for their application in neurosteroid synthesis research. This compound is a selective arylindol acetamide agonist for TSPO, while Ro5-4864 is a benzodiazepine derivative that also acts as a TSPO ligand.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: TSPO-Mediated Neurosteroidogenesis
Both this compound and Ro5-4864 exert their primary effects by binding to TSPO. This binding event is believed to facilitate the translocation of cholesterol across the mitochondrial membranes, making it available to the cholesterol side-chain cleavage enzyme (P450scc) on the inner mitochondrial membrane.[6] This enzyme converts cholesterol into pregnenolone, the precursor for all other neurosteroids, including allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.[1][3] The subsequent enzymatic conversions occur in the endoplasmic reticulum and cytoplasm.[6]
The general signaling pathway for TSPO-mediated neurosteroid synthesis is illustrated below.
Caption: TSPO activation by ligands facilitates cholesterol transport into mitochondria, initiating the synthesis of pregnenolone and downstream neurosteroids.
Comparative Data Presentation
The performance of this compound and Ro5-4864 can be distinguished by their binding characteristics, neurosteroidogenic efficacy, and selectivity.
Table 1: Binding Characteristics at TSPO
This table summarizes the binding affinity (Ki), inhibitory concentration (IC50), and residence time of each ligand at the TSPO. Lower Ki and IC50 values indicate higher binding affinity.
| Parameter | This compound (XBD-173) | Ro5-4864 (4'-chlorodiazepam) | References |
| Binding Affinity (Ki) | 0.297 nM (rat whole brain) | 20.04 ± 2.36 nM | [4][7] |
| 2.4 ± 0.67 nM (human, high-affinity binders) | 4.1 nM (IC50) | [8] | |
| IC50 | 2.73 nM (human glioma cells) | Not consistently reported in direct comparisons | [8] |
| 3.04 nM (rat glioma cells) | [8] | ||
| Residence Time on TSPO | ~127 minutes | ~32 minutes | [4][8] |
| Species/Genetic Variance | Affinity varies with human rs6971 polymorphism (high, mixed, and low-affinity binders). | High affinity in rats, but significantly lower in humans. | [8][9][10] |
Summary: this compound demonstrates a substantially higher binding affinity and a significantly longer residence time at the TSPO compared to Ro5-4864.[4][8] These kinetic differences may influence the duration and magnitude of their biological effects.
Table 2: Neurosteroidogenic Efficacy and Selectivity
This table compares the ability of the ligands to stimulate steroid production and their selectivity for TSPO over other receptors.
| Feature | This compound (XBD-173) | Ro5-4864 (4'-chlorodiazepam) | References |
| Neurosteroid Synthesis | Potent stimulator of neurosteroid synthesis. Has been shown to restore mature myelin levels and ameliorate behavioral deficits in animal models. | Stimulates steroid formation in both in vitro and in vivo models. Has been shown to reduce gliosis and neuronal loss. | [11][12][13][14] |
| Selectivity | Highly selective for TSPO. Negligible binding to central benzodiazepine receptors (GABA-A) and over 90 other receptors. | Selective for TSPO over central benzodiazepine receptors at low concentrations. | [7][8] |
| Off-Target Effects | Anxiolytic effects without benzodiazepine-like side effects such as sedation or withdrawal. | At higher doses, can be anxiogenic and proconvulsant, possibly through interaction with the GABA-A receptor's chloride ionophore. | [5][15][16] |
| Therapeutic Profile | Anxiolytic, antidepressant-like, and neuroprotective effects in rodent models. | Neuroprotective effects demonstrated in models of excitotoxicity and Alzheimer's disease. | [7][12][14][15] |
Summary: Both ligands are effective at stimulating neurosteroid synthesis. However, this compound's superior selectivity profile makes it a "cleaner" pharmacological tool, avoiding the complex, and sometimes contradictory, effects of Ro5-4864 at higher concentrations.[5][8] The species-dependent affinity of Ro5-4864 is a major limitation for its translational relevance to human studies.[8]
Experimental Protocols
In Vitro Neurosteroidogenesis Assay
This protocol describes a common method to quantify the production of pregnenolone in a glial cell line following treatment with a TSPO ligand.
Objective: To measure the efficacy of this compound or Ro5-4864 in stimulating pregnenolone synthesis.
Materials:
-
C6 glioma cells or primary astrocytes
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound and Ro5-4864 stock solutions (in DMSO)
-
Trilostane and SU10603 (inhibitors of further pregnenolone metabolism)
-
Phosphate-buffered saline (PBS)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Quantification method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Radioimmunoassay (RIA)
Methodology:
-
Cell Culture: Plate C6 glioma cells in 6-well plates and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce baseline steroid levels.
-
Inhibitor Pre-treatment: Add inhibitors of pregnenolone metabolism (e.g., trilostane) to the medium 30 minutes before adding the test compounds to prevent the conversion of pregnenolone to downstream steroids.[17]
-
Compound Treatment: Treat cells with varying concentrations of this compound, Ro5-4864, or vehicle (DMSO) for a specified incubation period (e.g., 2-4 hours).
-
Steroid Extraction: Collect the cell culture medium. Extract neurosteroids from the medium using an organic solvent like ethyl acetate. Evaporate the solvent to dryness.
-
Quantification: Reconstitute the dried extract in an appropriate buffer and quantify the pregnenolone concentration using a validated LC-MS/MS or RIA method.
-
Data Analysis: Normalize pregnenolone levels to total protein content in each well. Express results as a percentage of the vehicle-treated control.
Caption: A typical workflow for assessing the neurosteroidogenic efficacy of TSPO ligands in a cell-based assay.
Radioligand Binding Assay
This protocol determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from TSPO.
Objective: To determine the Ki of this compound and Ro5-4864 for TSPO.
Materials:
-
Tissue homogenates rich in TSPO (e.g., rat kidney or brain)
-
Radiolabeled TSPO ligand (e.g., [3H]PK11195 or [3H]Ro5-4864)
-
Unlabeled ("cold") this compound and Ro5-4864 for competition
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Prepare mitochondrial fractions from tissue homogenates by differential centrifugation.
-
Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor ligand (this compound or Ro5-4864).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Conclusion and Recommendations
Both this compound and Ro5-4864 are valuable tools for studying the role of TSPO in neurosteroid synthesis. However, they possess distinct profiles that make them suitable for different research applications.
-
This compound (XBD-173) is the preferred choice for studies requiring high specificity and translational relevance. Its superior binding affinity, longer residence time, and lack of off-target benzodiazepine-like effects provide a more precise pharmacological probe for TSPO function.[4][7][8] Its consistent affinity across species (with predictable variation due to human polymorphism) makes it more suitable for preclinical work intended to inform human studies.[8][10]
-
Ro5-4864 remains a useful tool, particularly in rodent models where its high affinity is well-characterized.[8] It has a long history of use and a large body of literature associated with it.[12][14] However, researchers must be cautious of its potential for off-target effects at higher concentrations and its significantly lower affinity for human TSPO, which limits its direct translational value.[5][8]
For researchers aiming to elucidate the specific role of TSPO in neurosteroidogenesis with minimal confounding variables, This compound is the superior compound . For historical comparative studies or specific rodent models where its pharmacology is well-established, Ro5-4864 can still be appropriate, provided its limitations are carefully considered in the experimental design and data interpretation.
References
- 1. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 5. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurosteroid-based intervention using Ganaxolone and this compound for improving stress-induced myelination deficits and neurobehavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE CHANGING LANDSCAPE IN TRANSLOCATOR PROTEIN (TSPO) FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Electrophysiological and pharmacological actions of the convulsant benzodiazepine Ro 5-4864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
A Head-to-Head Comparison of Emapunil and Etifoxine for Researchers
An objective analysis of two prominent TSPO ligands, Emapunil (XBD173) and Etifoxine, for researchers, scientists, and drug development professionals. This guide delves into their mechanisms of action, binding affinities, preclinical efficacy, and clinical profiles, supported by experimental data and detailed protocols.
Introduction
The 18kDa translocator protein (TSPO), primarily located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety.[1] TSPO is involved in key cellular processes such as cholesterol transport, which is the rate-limiting step in the synthesis of neurosteroids.[1][2] These neurosteroids, in turn, are potent allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. This guide provides a detailed comparison of two notable TSPO ligands: this compound (also known as XBD173 or AC-5216) and Etifoxine.
This compound is a selective TSPO agonist that has been investigated for its anxiolytic properties in clinical trials.[3][4] Etifoxine, a benzoxazine derivative, is an anxiolytic drug used in several countries that exhibits a dual mechanism of action, targeting not only TSPO but also GABA-A receptors directly.[5][6] This guide will present a comprehensive, data-driven comparison of these two compounds to inform preclinical and clinical research.
Mechanism of Action
This compound and Etifoxine both interact with TSPO, but their broader pharmacological profiles differ significantly.
This compound is considered a "pure" TSPO ligand, acting as an agonist at this site.[7] Its anxiolytic effects are believed to be mediated through the stimulation of neurosteroid synthesis.[4] By binding to TSPO, this compound facilitates the translocation of cholesterol into the mitochondria, leading to an increased production of neurosteroids like allopregnanolone.[8] Allopregnanolone then potentiates GABAergic neurotransmission by binding to a site on the GABA-A receptor distinct from the benzodiazepine binding site.[9]
Etifoxine possesses a dual mechanism of action.[10] It directly potentiates GABA-A receptor function by binding to a specific site on the β2 and β3 subunits of the receptor complex, an action not reversed by the benzodiazepine antagonist flumazenil.[6][11] Concurrently, Etifoxine binds to TSPO, stimulating the synthesis of neurosteroids, which provides a secondary, indirect pathway for enhancing GABAergic inhibition.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Etifoxine. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Binding Affinity for TSPO
| Compound | Ki (nM) | Species | Assay Type | Reference |
| This compound (XBD173) | 0.297 | Rat | Radioligand Binding | [4] |
| Etifoxine | 7,800 | Human | Radioligand Binding | [12][13] |
| Etifoxine | 18,300 | Rat | Radioligand Binding ([3H]PK11195 inhibition) | [14] |
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: In Vivo Neurosteroidogenic Effects
| Compound | Dose | Species | Tissue | Neurosteroid Change | Reference |
| This compound (XBD173) | Not specified | Guinea Pig | Brain | Restored mature myelin levels | [15] |
| Etifoxine | 50 mg/kg | Rat | Brain | Increased pregnenolone, progesterone, 5α-dihydroprogesterone, and allopregnanolone | [14] |
| Etifoxine | >5 mg/kg (2-week treatment) | Rat | Spinal Cord | High concentration of allopregnanolone | [16] |
Table 3: Clinical Efficacy in Anxiety (vs. Lorazepam)
| Parameter | Etifoxine (50 mg t.i.d.) | Lorazepam (0.5-0.5-1 mg/day) | Study Details | Reference |
| HAM-A Score Decrease (Day 28) | 54.6% | 52.3% | Double-blind, randomized, parallel group study in 191 outpatients with Adjustment Disorder with Anxiety. | [10][11][17] |
| Responders (≥50% HAM-A reduction) | 72% | 56% (p=0.0288) | Same study as above. | [5] |
| Marked Improvement (CGI score <3) | More patients in etifoxine group (p=0.022) | Fewer patients | Same study as above. | [5] |
| Rebound Anxiety (1 week post-treatment) | 1 patient | 8 patients (p=0.034) | Same study as above. | [10][17] |
| Somnolence | 10.7% | 18.7% | Same study as above. | [5] |
HAM-A: Hamilton Anxiety Rating Scale; CGI: Clinical Global Impression. this compound has undergone Phase II clinical trials for anxiety, but specific quantitative outcomes from these trials are not publicly available.[3]
Table 4: Human Pharmacokinetics
| Compound | Dose | Cmax | Free Plasma Concentration | Predicted TSPO Occupancy | Reference |
| This compound (XBD173) | 90 mg once daily | 114 ng/mL | ~1.0 nM | ~30% in high-affinity binders | [13] |
| Etifoxine | 50 mg t.i.d. | 32 ng/mL | ~0.31 nM | <0.01% | [12][13] |
Cmax: Maximum plasma concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for TSPO
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to TSPO.[18][19][20][21][22]
Objective: To determine the inhibition constant (Ki) of a test compound for TSPO.
Materials:
-
Membrane preparations from tissues or cells expressing TSPO (e.g., rat brain, human platelets).
-
Radioligand (e.g., [3H]PK11195).
-
Unlabeled competitor (e.g., PK11195 for non-specific binding).
-
Test compounds (this compound, Etifoxine).
-
Assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 1.5 mM MgCl2, 5 mM KCl, 1.5 mM CaCl2, pH 7.4).
-
96-well plates.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled competitor.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][23][24][25][26]
Objective: To evaluate the anxiolytic effects of a test compound.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Rodents (mice or rats).
-
Test compounds (this compound, Etifoxine) and vehicle control.
-
Video tracking software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the animal's behavior using video tracking software. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled can be used as a measure of general locomotor activity.
H295R Steroidogenesis Assay
This in vitro assay uses the human H295R adrenocortical carcinoma cell line to screen for chemicals that affect the production of steroid hormones.[1][7][27][28][29]
Objective: To assess the effect of a test compound on the synthesis of steroid hormones, such as testosterone and estradiol.
Materials:
-
H295R cells (ATCC CRL-2128).
-
Cell culture medium and supplements.
-
24-well or 96-well plates.
-
Test compounds (this compound, Etifoxine).
-
Positive and negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor).
-
Hormone measurement kits (e.g., ELISA) or LC-MS/MS.
-
Cell viability assay kit.
Procedure:
-
Cell Culture and Plating: Culture H295R cells according to standard protocols. Seed the cells into multi-well plates and allow them to acclimate for 24 hours.
-
Exposure: Replace the medium with fresh medium containing various concentrations of the test compound, positive controls, or a solvent control. Incubate for 48 hours.
-
Sample Collection: Collect the cell culture medium from each well for hormone analysis.
-
Cell Viability: Assess cell viability in each well to control for cytotoxicity.
-
Hormone Analysis: Measure the concentration of steroid hormones (e.g., testosterone, estradiol, progesterone) in the collected medium using a validated method.
-
Data Analysis: Express hormone production as a fold change relative to the solvent control. A significant increase in hormone production indicates a stimulatory effect on steroidogenesis.
Discussion and Conclusion
The available data present a complex picture for this compound and Etifoxine. This compound is a high-affinity TSPO ligand, whereas Etifoxine has a significantly lower affinity for this target.[4][12][13] Despite its lower affinity, preclinical studies suggest that Etifoxine is a potent inducer of neurosteroidogenesis, potentially more so than some high-affinity TSPO ligands.[14][16] This highlights that binding affinity alone may not be a reliable predictor of functional efficacy in stimulating neurosteroid production.
Clinically, Etifoxine has demonstrated anxiolytic efficacy comparable to lorazepam, but with a more favorable side effect profile, particularly regarding sedation and rebound anxiety.[5][10][17] The clinical development of this compound for anxiety disorders has been undertaken, but detailed efficacy data from these trials are not as readily available in the public domain.[3]
A critical consideration is the physiological relevance of TSPO as a target for Etifoxine at its clinically approved dose. Pharmacokinetic data suggest that the free plasma concentration of Etifoxine is substantially lower than its Ki for TSPO, resulting in negligible predicted receptor occupancy.[12][13] This raises questions about the contribution of the TSPO-mediated mechanism to its clinical anxiolytic effects, suggesting that its direct action on the GABA-A receptor may be the primary driver. In contrast, the pharmacokinetic profile of this compound appears more consistent with achieving pharmacologically relevant TSPO occupancy at the doses tested in clinical trials.[13]
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 5. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double‐blind controlled study in general practice | Semantic Scholar [semanticscholar.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. The antidepressant-like activity of AC-5216, a ligand for 18KDa translocator protein (TSPO), in an animal model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double-blind controlled study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gabarx.com [gabarx.com]
- 12. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Etifoxine stimulates allopregnanolone synthesis in the spinal cord to produce analgesia in experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. revvity.com [revvity.com]
- 23. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 24. researchgate.net [researchgate.net]
- 25. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 28. oecd.org [oecd.org]
- 29. epa.gov [epa.gov]
Efficacy of Emapunil Compared to Other TSPO Agonists: A Comparative Guide
This guide provides a detailed comparison of the efficacy of emapunil (also known as AC-5216 or XBD-173) with other translocator protein (TSPO) agonists. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Introduction to TSPO and its Agonists
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a multifunctional protein located on the outer mitochondrial membrane.[1][2] It plays a crucial role in several cellular processes, including cholesterol transport, which is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[2] TSPO has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[3][4]
TSPO agonists are a class of drugs that bind to and activate TSPO. This guide focuses on this compound, a novel, high-affinity TSPO ligand, and compares its efficacy with other well-known TSPO agonists like PK11195, Ro5-4864, and etifoxine.[1][5][6]
Comparative Efficacy Data
The following tables summarize the quantitative data on the binding affinity and preclinical efficacy of this compound and other TSPO agonists.
Table 1: Binding Affinity of TSPO Agonists
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |
| This compound (AC-5216/XBD-173) | TSPO | 0.297 | - | Rat whole brain | [5][7][8] |
| TSPO | - | 3.04 | Rat glioma cells | [7][8] | |
| TSPO | - | 2.73 | Human glioma cells | [7][8] | |
| Etifoxine | TSPO | ~7800 | - | Human brain | [9] |
| PK11195 | TSPO | - | - | - | |
| Ro5-4864 | TSPO | - | - | - |
Note: Comprehensive binding affinity data for PK11195 and Ro5-4864 across directly comparable assays were not fully available in the provided search results. These compounds are, however, widely recognized as standard TSPO ligands in research.
Table 2: Preclinical Efficacy of TSPO Agonists in Animal Models
| Compound | Model | Species | Dose Range | Efficacy | Reference |
| This compound (AC-5216) | Vogel-type conflict test (Anxiety) | Rat | 0.1-3 mg/kg, p.o. | Anti-anxiety effects | [8][10] |
| Light/dark box test (Anxiety) | Mouse | 0.003-0.01 mg/kg, p.o. | Anti-anxiety effects | [8][10] | |
| Social interaction test (Anxiety) | Mouse | 0.01-0.3 mg/kg, p.o. | Anti-anxiety effects | [8][10] | |
| Forced swimming test (Depression) | Rat | 3-30 mg/kg, p.o. | Antidepressant-like effects | [8][10] | |
| Post-Traumatic Stress Disorder (PTSD) Model | Mouse | Not specified | Ameliorated behavioral deficits | [4] | |
| Diabetes Mellitus Model (Depression) | Rat | 0.3 and 1 mg/kg, i.g. | Antidepressant-like effects | [11] | |
| Etifoxine | Experimental Autoimmune Encephalomyelitis (EAE) | Rodent | Not specified | Efficacious | [6] |
| XBD-173 (this compound) | Experimental Autoimmune Encephalomyelitis (EAE) | Rodent | Not specified | Not efficacious | [6] |
Signaling Pathways and Mechanism of Action
TSPO agonists exert their effects primarily through the modulation of neurosteroid synthesis. The binding of an agonist to TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the initial and rate-limiting step in the production of pregnenolone, which is then converted to other neurosteroids, including allopregnanolone.[2] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and leading to anxiolytic and antidepressant effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of TSPO agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and IC50 values) of a compound for the TSPO receptor.
Protocol Summary:
-
Receptor Preparation: Crude mitochondrial preparations are obtained from rat whole brain or cultured cells (e.g., glioma cells).[10] The protein concentration of the preparation is determined.[10]
-
Incubation: The mitochondrial preparation is incubated with a radiolabeled TSPO ligand, such as [3H]-PK11195, at a fixed concentration.[10]
-
Competition: Various concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to TSPO.[10]
-
Separation and Quantification: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity on the filters is quantified using a liquid scintillation analyzer.[10]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand. IC50 values are calculated using non-linear least-square curve-fitting. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]
Vogel-Type Conflict Test (Anxiolytic Activity)
Objective: To assess the anti-anxiety effects of a compound in rats.
Protocol Summary:
-
Animal Preparation: Rats are deprived of water for 48 hours to motivate them to drink.
-
Apparatus: The test chamber contains a drinking spout.
-
Procedure: During the test session, every 20th lick of the drinking spout is followed by a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) before the test session.[8][10]
-
Measurement: The number of shocks the rat is willing to receive is recorded. An increase in the number of shocks accepted is indicative of an anxiolytic effect.[12]
Forced Swimming Test (Antidepressant-like Activity)
Objective: To evaluate the antidepressant-like effects of a compound in rats.
Protocol Summary:
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Rats are placed in the water-filled cylinder from which they cannot escape.
-
Behavioral Measurement: The duration of immobility (floating without struggling) is measured over a specific period.
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) before the test.[8][10]
-
Interpretation: A decrease in the immobility time is interpreted as an antidepressant-like effect.[8][10]
Discussion and Conclusion
This compound (AC-5216/XBD-173) is a potent and selective TSPO agonist with high binding affinity.[7][8] Preclinical studies have demonstrated its efficacy in producing anxiolytic and antidepressant-like effects in various animal models.[8][10][12] These effects are mediated through its interaction with TSPO, as they can be blocked by the TSPO antagonist PK11195.[8][10][13] Notably, this compound does not appear to cause the side effects commonly associated with benzodiazepines, such as sedation or memory impairment.[8][10]
When compared to other TSPO ligands, the picture is more nuanced. For instance, in a rodent model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis), etifoxine was found to be efficacious, whereas this compound was not.[6] This suggests that different TSPO ligands may have varying efficacy depending on the pathological context, potentially due to different downstream effects or engagement with other targets. It's important to note that etifoxine also interacts with GABA-A receptors, which may contribute to its distinct pharmacological profile.[6]
A study comparing this compound (XBD-173), PK11195, and Ro5-4864 found that all three ligands could alter locomotor behavior and modulate cortical EEG, with both dose- and ligand-dependent effects.[5] Interestingly, at equivalent doses, PK11195 and Ro5-4864 had a more significant impact on locomotion than this compound, which was unexpected based on their respective Ki values.[5] This highlights that binding affinity alone is not the sole determinant of in vivo efficacy and that other factors, such as residence time on the receptor, may play a critical role.[5][14] In fact, this compound has a long residence time at TSPO (approximately 127 minutes), which is thought to contribute to its effective stimulation of neurosteroidogenesis.[5][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Repeated administration of AC-5216, a ligand for the 18 kDa translocator protein, improves behavioral deficits in a mouse model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antidepressant-like activity of AC-5216, a ligand for 18KDa translocator protein (TSPO), in an animal model of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The antidepressant-like activity of AC-5216, a ligand for 18KDa translocator protein (TSPO), in an animal model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long Residence Time at the Neurosteroidogenic 18 kDa Translocator Protein Characterizes the Anxiolytic Ligand XBD173 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emapunil's Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of Emapunil (also known as XBD-173 or AC-5216), a selective ligand for the 18 kDa translocator protein (TSPO). This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease. This document objectively compares its performance with other neuroprotective agents, supported by experimental data, and details the methodologies of key experiments.
Mechanism of Action: A Two-Pronged Approach to Neuroprotection
This compound's neuroprotective effects are primarily attributed to its interaction with TSPO, a protein located on the outer mitochondrial membrane. This interaction triggers a cascade of downstream effects that collectively contribute to neuronal survival. The two key pathways modulated by this compound are the unfolded protein response (UPR) and the regulation of microglial activation.
A critical mechanism is the modulation of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway, a major branch of the UPR.[1][2] Under conditions of cellular stress, such as those present in neurodegenerative diseases, the IRE1α/XBP1 pathway is activated to restore cellular homeostasis. This compound has been shown to modulate this pathway, mitigating cellular stress and preventing apoptosis.[1][2]
Furthermore, this compound influences the inflammatory response in the central nervous system by modulating the activation state of microglia, the brain's resident immune cells. It promotes a shift from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype, thereby reducing the release of neurotoxic inflammatory mediators and fostering a neuroprotective environment.[3]
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The most robust evidence for this compound's neuroprotective efficacy comes from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. This model recapitulates key pathological features of the human disease, including the progressive loss of dopaminergic neurons in the substantia nigra.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound and other neuroprotective agents in the MPTP mouse model.
Table 1: Effect of Neuroprotective Agents on Dopaminergic Neuron Survival in the Substantia Nigra
| Treatment Group | Dopaminergic Neuron Count (% of Control) | Reference |
| MPTP | ~50% | [4] |
| MPTP + this compound | ~80-90% | [4] |
| MPTP + Etifoxine | Significant protection (specific % not stated) | [5][6] |
| MPTP + Rasagiline | Significant restoration of TH-positive cells | [7][8] |
| MPTP + Coenzyme Q10 | Significant protection against loss of TH neurons | [1][9] |
Table 2: Effect of Neuroprotective Agents on Striatal Dopamine Levels
| Treatment Group | Striatal Dopamine Level (% of Control) | Reference |
| MPTP | ~30-40% | [4] |
| MPTP + this compound | ~60-70% | [4] |
| MPTP + Etifoxine | Attenuated decrease | [5][6] |
| MPTP + Rasagiline | Synergistic restoration with EGCG | [7] |
| MPTP + Coenzyme Q10 | Significant protection against depletion | [1][9] |
Table 3: Effect of Neuroprotective Agents on Motor Function (Pole Test - Time to Descend)
| Treatment Group | Time to Descend (seconds) | Reference |
| Control | ~10-12s | [4] |
| MPTP | ~18-20s | [4] |
| MPTP + this compound | ~12-14s | [4] |
Table 4: Comparative Binding Affinities of TSPO Ligands
| Ligand | Binding Affinity (Ki, nM) | Reference |
| This compound (XBD-173) | 0.297 | [10] |
| PK11195 | 3.60 | [10] |
| Ro5-4864 | ~3.0 | [2] |
| Etifoxine | High affinity (specific Ki not consistently reported) | [5] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
A widely used protocol to induce Parkinson's-like pathology involves the administration of MPTP to mice.
-
MPTP Administration: A common regimen is the intraperitoneal injection of MPTP hydrochloride at a dose of 20-30 mg/kg for five consecutive days.[11][12][13] Control animals receive saline injections.
-
Drug Administration:
-
This compound: Administered via intraperitoneal injection at a dose of 10 mg/kg, starting on the first day of MPTP administration and continuing for a specified period (e.g., 10 days).[4]
-
Etifoxine: Administered intraperitoneally at varying doses, often around 50 mg/kg.[5][6]
-
Rasagiline: Typically administered orally or via injection at doses ranging from 0.05 to 1 mg/kg.[7][8][11]
-
Coenzyme Q10: Often administered orally, mixed with the diet, at concentrations ranging from 0.2% to 2% of the feed.[1][9]
-
-
Behavioral Analysis: Motor function is assessed using tests such as the pole test, rotarod, and open field test to measure bradykinesia, motor coordination, and exploratory behavior.[4]
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC).[4]
-
Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined through immunohistochemical staining of brain sections to assess dopaminergic neuron survival.[4]
In Vitro Microglia Activation Assay
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response.
-
Treatment: this compound or other test compounds are added to the culture medium before or concurrently with LPS stimulation.
-
Analysis: The expression of pro-inflammatory markers (e.g., TNF-α, IL-1β, iNOS) and anti-inflammatory markers (e.g., Arginase-1, Ym1) is measured using techniques such as quantitative real-time PCR (qRT-PCR) or ELISA.[3][14]
Visualizing the Mechanisms of Action
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of neuroprotection.
Caption: Workflow for comparing neuroprotective agents.
Conclusion
This compound demonstrates significant neuroprotective properties in preclinical models of Parkinson's disease, primarily through its modulation of the unfolded protein response and neuroinflammation. The quantitative data presented in this guide suggest that its efficacy in preserving dopaminergic neurons and improving motor function is comparable to or, in some aspects, potentially more robust than other TSPO ligands and classes of neuroprotective agents. However, it is important to note that direct head-to-head comparative studies are limited. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at further elucidating the comparative efficacy and therapeutic potential of this compound for the treatment of neurodegenerative diseases.
References
- 1. Therapeutic effects of coenzyme Q10 (CoQ10) and reduced CoQ10 in the MPTP model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocator Protein Ligand Protects against Neurodegeneration in the MPTP Mouse Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 6. Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dosage of rasagiline and epigallocatechin gallate synergistically restored the nigrostriatal axis in MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 11. MPTP mouse model of PD [bio-protocol.org]
- 12. modelorg.com [modelorg.com]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Assessing the Specificity of Emapunil for TSPO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Emapunil (also known as XBD173 or AC-5216) with other common ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. The objective is to assess the specificity of this compound for TSPO, supported by experimental data and detailed methodologies.
Introduction to TSPO and its Ligands
The Translocator Protein (TSPO) is a highly conserved protein located on the outer mitochondrial membrane. It is involved in several cellular processes, including cholesterol transport, steroidogenesis, and inflammation.[1] TSPO has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[2] A variety of ligands with different chemical structures and binding properties have been developed to modulate TSPO function. This guide focuses on comparing this compound, a novel phenylpurine ligand, with the classical isoquinoline carboxamide antagonist PK 11195 and the benzodiazepine agonist Ro5-4864, as well as the indoleacetamide FGIN-1-27.
Comparative Binding Affinity for TSPO
The binding affinity of a ligand to its target is a critical parameter for assessing its potency and potential for specific therapeutic action. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Ligand | Chemical Class | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |
| This compound (XBD173) | Phenylpurine | 0.297 | 2.73 (human), 3.04 (rat) | Rat whole brain, Human and Rat glioma cells | [3][4] |
| PK 11195 | Isoquinoline Carboxamide | 3.60 ± 0.41 | - | Rat | [4][5] |
| Ro5-4864 | Benzodiazepine | 20.04 ± 2.36 | 4.1 | Rat | [4][5] |
| FGIN-1-27 | Indoleacetamide | 3.25 | - | Not Specified | [6] |
Table 1: Comparative Binding Affinities of TSPO Ligands. This table summarizes the reported binding affinities (Ki and IC50 values) of this compound and comparator ligands for TSPO.
Specificity and Off-Target Binding Profile
A crucial aspect of a drug's utility is its specificity for the intended target. Off-target binding can lead to undesirable side effects. This compound has been shown to be highly selective for TSPO. When screened against a panel of other receptors, transporters, and ion channels at a concentration of 1 µM, it displayed no noticeable binding.[3]
In contrast, while PK 11195 is highly selective for TSPO, it has been reported to have some off-target effects at higher concentrations.[7] Ro5-4864, a benzodiazepine derivative, has a high affinity for TSPO but is essentially inactive at the central benzodiazepine receptors (GABA-A receptors) at low nanomolar concentrations (IC50 of 163,000 nM).[5] However, at higher doses, it can interact with the Cl- ionophore of GABA-A receptors.[5]
Functional Efficacy: Neurosteroidogenesis
One of the key functions of TSPO is the translocation of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[8] The ability of a TSPO ligand to promote neurosteroidogenesis is a measure of its functional efficacy as an agonist.
This compound is considered a TSPO agonist and has been shown to enhance the synthesis of neurosteroids.[4] This activity is believed to contribute to its anxiolytic effects.[3] The functional efficacy of TSPO ligands in promoting neurosteroidogenesis can be assessed by measuring the production of pregnenolone or other downstream steroids in cell-based assays.
Experimental Protocols
Radioligand Displacement Assay for TSPO Binding Affinity
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing TSPO (e.g., from glioma cells or rat brain homogenate)
-
Radiolabeled TSPO ligand (e.g., [³H]PK 11195)
-
Test compounds (e.g., this compound, PK 11195, Ro5-4864)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
-
To determine non-specific binding, a separate set of tubes is prepared with a high concentration of an unlabeled ligand.
-
To determine total binding, a set of tubes is prepared with only the cell membranes and the radiolabeled ligand.
-
Incubate the reactions at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Neurosteroid Synthesis Assay
This assay measures the ability of a TSPO ligand to stimulate the production of neurosteroids in a cell culture model.
Materials:
-
Steroidogenic cell line (e.g., C6 glioma cells, MA-10 Leydig cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Precursor for steroid synthesis (e.g., 22R-hydroxycholesterol, a cell-permeable cholesterol analog)
-
Reagents for steroid extraction (e.g., organic solvents)
-
Method for steroid quantification (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS))[10]
Procedure:
-
Culture the steroidogenic cells to a suitable confluency.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
A positive control (e.g., a known steroidogenic agent like luteinizing hormone for Leydig cells) and a vehicle control should be included.
-
After the incubation period, collect the cell culture medium.
-
Extract the steroids from the medium using an appropriate organic solvent.
-
Quantify the concentration of the neurosteroid of interest (e.g., pregnenolone or progesterone) in the extracts using a validated method like RIA, ELISA, or LC-MS.[10]
-
Plot the steroid concentration against the concentration of the test compound to determine the dose-response relationship and the efficacy of the compound in stimulating neurosteroidogenesis.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: TSPO-mediated neurosteroid synthesis pathway.
Conclusion
This compound (XBD173) demonstrates high affinity and remarkable specificity for the Translocator Protein (TSPO). Its sub-nanomolar binding affinity surpasses that of commonly used TSPO ligands like PK 11195 and Ro5-4864. Furthermore, its clean off-target profile at a concentration of 1 µM suggests a lower potential for side effects compared to less selective compounds. As a TSPO agonist, this compound effectively promotes neurosteroidogenesis, a key mechanism underlying its therapeutic potential. These characteristics position this compound as a highly specific and potent tool for studying TSPO function and as a promising candidate for the development of novel therapeutics targeting TSPO-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 226954-04-7 | Benchchem [benchchem.com]
- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Emapunil in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Emapunil, a selective agonist for the translocator protein (TSPO), is a compound utilized in research settings.[1][2][3] Adherence to established disposal protocols is essential for any laboratory working with this and similar research-grade chemicals.
Understanding this compound's Hazard Profile
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as "Acute Toxicity 4, Oral" with the hazard statement H302: Harmful if swallowed .[4] The corresponding precautionary statement for disposal is P501 , which mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[4][5] This classification underscores that this compound should be treated as hazardous chemical waste and must not be disposed of through standard laboratory drains or regular trash.[6][7]
Quantitative Data for this compound
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₃H₂₃N₅O₂ |
| Molecular Weight | 401.5 g/mol [4] |
| CAS Number | 226954-04-7[1] |
| PubChem CID | 6433109[4] |
| Solubility in DMSO | Soluble[8] |
Standard Operating Procedure for this compound Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, a standard operating procedure based on general guidelines for the disposal of hazardous laboratory chemicals provides a clear and safe pathway. The following step-by-step process should be implemented.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in ensuring safe disposal.
-
Designated Waste Container : Use a dedicated, properly labeled, and chemically compatible waste container for this compound waste. The container should be in good condition with a secure, leak-proof screw cap.[9]
-
Compatibility Check : Ensure that no incompatible wastes are mixed with this compound in the same container to prevent violent reactions or the emission of flammable or toxic gases.[9] As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]
-
Waste Identification : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste was added to the container.[10]
Step 2: Secure Storage in a Satellite Accumulation Area (SAA)
Once collected, the hazardous waste must be stored safely within the laboratory.
-
Location : Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[6][9]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[9] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
-
Regular Inspection : The SAA should be inspected weekly for any signs of leakage from the containers.[9]
Step 3: Arranging for Professional Disposal
The final step is to ensure the collected waste is handled and disposed of by qualified professionals.
-
Contact Environmental Health & Safety (EHS) : When the waste container is full or has been in storage for a prolonged period (typically not exceeding one year in the SAA), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][9]
-
Documentation : Complete any necessary waste disposal forms or paperwork as required by your institution or the disposal contractor.[11]
-
Professional Disposal : The EHS or a licensed contractor will transport the waste for disposal, which for chemical waste often involves incineration at a permitted facility.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to its final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | CAS:226954-04-7 | Selective TSPO ligand | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C23H23N5O2 | CID 6433109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Hazardous and Non-RCRA Waste Disposal - Universal Waste [meriinc.com]
Personal protective equipment for handling Emapunil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Emapunil (also known as AC-5216 or XBD-173). Adherence to these procedures is vital to ensure personal safety and proper disposal.
This compound is a potent and selective ligand for the 18 kDa translocator protein (TSPO)[1]. It is classified as a toxic substance that is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes[2][3]. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients[2].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves | To prevent skin contact with this compound, which is a skin irritant.[2][3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust, as this compound is an eye irritant.[2] |
| Respiratory Protection | NIOSH-approved P2 filter respirator | Required when dusts are generated to prevent inhalation.[3] For significant releases or in the event of a fire, a self-contained breathing apparatus is necessary.[2][3] |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing.[2] Contaminated clothing should be removed immediately.[3] |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water. Seek medical attention.[2][3] |
| Eye Contact | Check for and remove contact lenses. Flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. For dry spills, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal. Ensure adequate ventilation. For personal protection during cleanup, refer to the PPE section.[3] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for hazardous waste. Do not allow it to enter drains.[3] |
| Contaminated PPE | Place all used gloves, lab coats, and other disposable protective equipment in a sealed, labeled hazardous waste container. |
| Contaminated Labware | Decontaminate glassware and equipment thoroughly before reuse. If disposable, treat as hazardous waste. |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
